2,4-Dibromo-1,5-dimethyl-1H-imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-1,5-dimethylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2N2/c1-3-4(6)8-5(7)9(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOXPLOMFHDMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428395 | |
| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-57-1 | |
| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
For inquiries regarding this document, please contact the Senior Application Scientist.
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design.[1][3] Halogenated imidazoles, in particular, serve as versatile synthetic intermediates, enabling the construction of more complex molecular architectures through cross-coupling reactions.[4] 2,4-Dibromo-1,5-dimethyl-1H-imidazole is a key building block, providing two distinct reactive sites for further functionalization. This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and the necessary validation techniques for researchers in synthetic chemistry and drug development.
Synthetic Strategy and Mechanistic Rationale
The primary strategy for synthesizing 2,4-Dibromo-1,5-dimethyl-1H-imidazole is the direct electrophilic bromination of the 1,5-dimethyl-1H-imidazole precursor. The feasibility and selectivity of this reaction are governed by the inherent electronic properties of the imidazole ring, which are further modulated by the substituent methyl groups.
Electronic Landscape of the Imidazole Ring: The imidazole ring is an electron-rich aromatic system. The nitrogen at position 1 (N1) acts as a π-electron donor, enriching the ring's electron density. The nitrogen at position 3 (N3) is more pyridine-like and electron-withdrawing. This electronic arrangement makes the carbon atoms susceptible to electrophilic attack. In the absence of substituents, the C5 position is generally the most reactive, followed by C4 and then the highly activated C2 position.
Directing Effects of Methyl Substituents: In the 1,5-dimethyl-1H-imidazole substrate, the substituents dictate the regioselectivity of bromination:
-
N1-Methyl Group: This group is electron-donating, further activating the entire ring system towards electrophilic substitution.
-
C5-Methyl Group: This group is also an activating, weakly electron-donating group. Crucially, it occupies one of the reactive positions, thereby directing electrophilic attack to the remaining available carbons (C2 and C4).
Given these factors, the C2 and C4 positions are the most logical targets for bromination. The C2 position is electronically activated by both nitrogen atoms, while the C4 position is activated by the N1-methyl group and sterically accessible. Therefore, a controlled dibromination reaction is expected to yield the desired 2,4-dibromo product.
Choice of Brominating Agent: The selection of the brominating agent is critical for achieving high yield and selectivity while minimizing byproducts.
-
Molecular Bromine (Br₂): A powerful brominating agent, but its high reactivity can sometimes lead to over-bromination or other side reactions. It is highly corrosive and requires careful handling.
-
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[5][6] It is often preferred for substrates that are sensitive to the harsh conditions of molecular bromine. Reactions with NBS can be initiated by light or a radical initiator for benzylic-type brominations, but for aromatic bromination, it provides a slow, controlled release of Br⁺.[5][6]
For this synthesis, NBS is the recommended reagent to ensure a controlled reaction and favor the desired disubstituted product.[7]
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination proceeds via a classical electrophilic aromatic substitution mechanism. The process occurs sequentially, first at the most reactive position (C2), followed by the second bromination at C4.
Caption: Reaction mechanism for the sequential dibromination of 1,5-dimethyl-1H-imidazole.
Experimental Protocol
This protocol describes the from commercially available 1,5-dimethyl-1H-imidazole.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 1,5-Dimethyl-1H-imidazole | C₅H₈N₂ | 96.13 | 5.0 g | 52.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 19.5 g | 110.0 |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 200 mL | - |
| Saturated Sodium Thiosulfate | Na₂S₂O₃ (aq) | - | ~50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | ~100 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 300 mL | - |
| Brine | NaCl (aq) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,5-dimethyl-1H-imidazole (5.0 g, 52.0 mmol) in acetonitrile (200 mL).
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (19.5 g, 110.0 mmol, 2.1 equivalents) portion-wise at room temperature. The addition should be controlled to manage a slight exotherm.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
-
Work-up - Quenching: After completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Redissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (1 x 50 mL) to quench any remaining bromine, saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any acid, and finally with brine (1 x 100 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford 2,4-Dibromo-1,5-dimethyl-1H-imidazole as a solid.[8]
Synthetic Workflow
Caption: Experimental workflow for the synthesis and purification of the target compound.
Characterization and Data Validation
The identity and purity of the synthesized 2,4-Dibromo-1,5-dimethyl-1H-imidazole must be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation.[7][9] The disappearance of proton signals at the C2 and C4 positions of the imidazole ring is a key indicator of successful dibromination.
-
¹H NMR: The spectrum is expected to be simple. The signal for the C2-H proton (typically around 7.7 ppm) and the C4-H proton (around 7.1 ppm) in the starting material will be absent in the product.[10] New signals corresponding to the two methyl groups will be observed.
-
¹³C NMR: The spectrum will show signals for the two brominated carbons (C2 and C4) shifted to a different field compared to the protonated carbons in the starting material.
| Expected ¹H NMR Data (in CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 3.65 (s, 3H) | N1-CH₃ |
| ~ 2.30 (s, 3H) | C5-CH₃ |
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the product. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4 peaks) due to the nearly equal abundance of the ⁷⁹Br and ⁸¹Br isotopes, providing definitive evidence of dibromination.[9] The expected molecular weight for C₅H₆Br₂N₂ is 253.90 g/mol .
Safety and Handling
Proper safety precautions are mandatory when performing this synthesis due to the hazardous nature of the reagents.
-
N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Bromine (if used as an alternative): Highly corrosive, toxic, and causes severe burns.[11] All handling must be done in a fume hood with extreme caution, wearing heavy-duty, chemically resistant gloves, a lab coat, and a face shield.[12][13]
-
Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.
-
General Precautions: Always wear safety goggles, a lab coat, and appropriate gloves. In case of accidental release, contain the spill with an absorbent material and dispose of it as hazardous waste.[14]
Conclusion
This guide outlines a reliable and scalable method for the via direct bromination of its corresponding dimethylated precursor. The use of N-Bromosuccinimide provides a controlled and selective approach to this valuable synthetic intermediate. By understanding the mechanistic principles and adhering to the detailed experimental and safety protocols, researchers can confidently prepare this compound for applications in drug discovery and materials science. Rigorous characterization by NMR and MS is essential to validate the structure and purity of the final product.
References
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ResearchGate. Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Available at: [Link]
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MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]
- Google Patents. CN106045912A - Preparation method for 1,2-dimethylimidazole.
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Organic Syntheses. 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Available at: [Link]
- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- Google Patents. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
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PubMed Central (PMC). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]
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ResearchGate. The Bromination in Aqueous-Solution of Imidazole Coordinated to Co(NH3)5(). Available at: [Link]
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PubMed Central (PMC). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Available at: [Link]
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ACS Publications. Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation. Available at: [Link]
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PubMed Central (PMC). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Bromine. Available at: [Link]
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ICL Group. BROMINE BROMINE - Safety Handbook. Available at: [Link]
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ResearchGate. Sequential bromination and methylation of 2‐methyl‐5‐nitro‐1H‐imidazole (218). Available at: [Link]
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ResearchGate. 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Available at: [Link]
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Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Available at: [Link]
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Wordpress. Nuclophilic Br- Reagents. Available at: [Link]
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NJ.gov. Bromine - Hazardous Substance Fact Sheet. Available at: [Link]
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An In-depth Technical Guide to the Structural Elucidation of Halogenated Dimethylimidazoles: A Case Study Approach
Disclaimer: As of the latest literature review, a definitive, publicly accessible crystal structure for 2,4-Dibromo-1,5-dimethyl-1H-imidazole has not been reported. This guide, therefore, utilizes a closely related and structurally characterized analogue, 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone , to illustrate the in-depth technical principles and methodologies involved in the synthesis, crystallization, and structural analysis of di-bromo-substituted imidazole derivatives.[1] The experimental protocols and structural insights presented herein are derived from established research on similar halogenated heterocyclic systems and serve as an authoritative guide for researchers, scientists, and drug development professionals in this field.
Introduction: The Significance of Halogenated Imidazoles in Medicinal Chemistry
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in drug design.[4] The introduction of halogen atoms, particularly bromine, onto the imidazole ring can significantly modulate a molecule's physicochemical and pharmacological properties. Halogenation can enhance binding affinity to biological targets through halogen bonding, improve membrane permeability, and alter metabolic pathways, often leading to compounds with enhanced therapeutic potential.[4]
Substituted dibromo-dimethyl-imidazoles are of particular interest as versatile intermediates in the synthesis of novel therapeutic agents, including antimicrobials, anti-inflammatories, and anticancer drugs.[5][6][7] A thorough understanding of their three-dimensional structure through single-crystal X-ray diffraction is paramount for rational drug design, enabling the precise mapping of structure-activity relationships (SAR).[8][9]
This guide provides a comprehensive technical overview of the synthesis, crystallization, and definitive structural characterization of a representative di-bromo-imidazole derivative, offering field-proven insights into the experimental nuances and analytical depth required for such studies.
Synthesis and Purification of the Target Compound
The synthesis of halogenated imidazoles often involves electrophilic substitution reactions on the imidazole ring.[10] The following protocol outlines a representative synthesis for a di-brominated imidazole derivative, adapted from established methodologies.[1]
Experimental Protocol: Synthesis of a Di-brominated Imidazole Derivative
Objective: To synthesize and purify a di-brominated imidazole derivative suitable for single-crystal X-ray diffraction.
Materials:
-
2-(2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone (precursor)
-
Liquid Bromine (Br₂)
-
Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the precursor, 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, in anhydrous DMF.
-
Addition of Base: Add potassium carbonate to the solution to act as a base.
-
Bromination: Cool the reaction mixture in an ice bath. Slowly add a solution of liquid bromine in DMF via the dropping funnel over a period of 30 minutes. The reaction is exothermic and should be carefully controlled.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic extract under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure di-brominated product.
-
Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and a nitrogen atmosphere is crucial to prevent the reaction of bromine with water, which would form hydrobromic acid and reduce the yield of the desired product.
-
Choice of Base: Potassium carbonate is a mild base suitable for this reaction, facilitating the deprotonation of the imidazole precursor without causing unwanted side reactions.
-
Controlled Addition of Bromine: Slow, dropwise addition of bromine at low temperatures is essential to manage the exothermic nature of the reaction and prevent over-bromination or degradation of the product.
Single Crystal Growth: The Gateway to Structural Elucidation
Growing high-quality single crystals is often the most challenging yet critical step in X-ray crystallography.[8] The following protocol describes a common and effective method for obtaining single crystals suitable for diffraction studies.
Experimental Protocol: Slow Evaporation Crystallization
Objective: To grow single crystals of the purified di-brominated imidazole derivative.
Procedure:
-
Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent or solvent system. For many organic molecules, a mixture like dichloromethane and diethyl ether is effective.[1]
-
Solution Preparation: Dissolve the compound in a minimal amount of the more volatile solvent (dichloromethane) in a clean vial.
-
Initiating Crystallization: Slowly add the less volatile solvent (diethyl ether) dropwise until the solution becomes slightly turbid. This indicates that the solution is supersaturated.
-
Crystal Growth: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.
-
Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9]
Experimental Workflow:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Collection and Refinement Parameters (Representative Example)
The following table summarizes typical crystallographic data collection and refinement parameters for a di-brominated imidazole derivative.[1]
| Parameter | Value |
| Chemical Formula | C₁₂H₉Br₂N₃O₃ |
| Formula Weight | 401.89 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Temperature | 293(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| a (Å) | 9.0255(5) |
| b (Å) | 14.9112(5) |
| c (Å) | 10.9438(5) |
| β (°) | 109.223(5) |
| Volume (ų) | 1390.71(12) |
| Z | 4 |
| R(int) | 0.034 |
| Final R indices [I>2σ(I)] | R₁ = 0.0482, wR₂ = 0.0948 |
| Goodness-of-fit on F² | 1.05 |
Analysis of the Crystal Structure
A detailed analysis of the crystal structure provides invaluable insights into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.
Molecular Structure and Conformation
The imidazole ring in such structures is typically planar.[11] The substituents on the ring will adopt specific conformations to minimize steric hindrance. The precise bond lengths and angles within the imidazole ring can be influenced by the electronic effects of the substituents. For instance, the C-Br bond lengths are expected to be in the typical range for bromo-aromatic compounds.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules pack in a specific arrangement to maximize stabilizing interactions. For halogenated imidazoles, several types of non-covalent interactions can be significant:
-
Hydrogen Bonding: If N-H protons are present, strong N-H···N or N-H···O hydrogen bonds can form, often leading to the formation of chains or dimers.[11][12]
-
Halogen Bonding: The electropositive region on the bromine atoms (the σ-hole) can interact with nucleophilic atoms like nitrogen or oxygen on neighboring molecules. This type of interaction is increasingly recognized as a powerful tool in crystal engineering and drug design.
-
π-π Stacking: The aromatic imidazole rings can stack on top of each other, contributing to the overall stability of the crystal lattice.
-
van der Waals Forces: These weaker, non-specific interactions also play a role in the overall packing efficiency.
The following diagram illustrates potential intermolecular interactions in a hypothetical crystal lattice of a di-bromo-dimethyl-imidazole.
Caption: Potential intermolecular interactions in a di-bromo-dimethyl-imidazole crystal lattice.
Spectroscopic Characterization
Complementary spectroscopic techniques are essential for confirming the structure of the synthesized compound in solution and providing data that corroborates the solid-state structure.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants are indicative of the substitution pattern on the imidazole ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further supporting the proposed structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
Applications in Drug Discovery and Development
The structural and electronic information gleaned from the crystal structure of 2,4-Dibromo-1,5-dimethyl-1H-imidazole and its analogues is invaluable for drug discovery professionals.
-
Structure-Based Drug Design: The precise coordinates of the atoms can be used in computational docking studies to predict how the molecule might bind to a specific biological target, such as an enzyme active site or a receptor.[13]
-
Lead Optimization: Understanding the key intermolecular interactions that stabilize the crystal lattice can inform the design of new analogues with improved solid-state properties, such as solubility and stability.
-
Pharmacophore Modeling: The three-dimensional arrangement of key features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, halogen bond donors) can be used to develop a pharmacophore model for a particular biological activity.
The imidazole moiety is a versatile scaffold, and its halogenated derivatives continue to be a rich source of new therapeutic agents.[2][7] A thorough understanding of their solid-state structures is a critical component of the modern drug discovery and development process.
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ResearchGate. (n.d.). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Retrieved from [Link]
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Semantic Scholar. (n.d.). Research Article Synthesis and X-Ray Crystal Structure of (1E)-1-(4- Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Retrieved from [Link]
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ResearchGate. (n.d.). The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. Retrieved from [Link]
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- 4. ijsrtjournal.com [ijsrtjournal.com]
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- 12. Crystal structure of 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole: the first example of a structurally characterized triarylazoimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
Abstract
Section 1: Theoretical Foundation and Structural Considerations
The chemical shifts (δ) in NMR are exquisitely sensitive to the local electronic environment of each nucleus. In the imidazole ring, the positions of substituents dramatically alter the electron density distribution, leading to predictable shifts in the resulting spectrum.[4] For 2,4-Dibromo-1,5-dimethyl-1H-imidazole, we must consider the interplay of two key substituent types: the electron-withdrawing bromine atoms and the electron-donating methyl groups.
-
Substituent Effects :
-
Bromine (Br) : As highly electronegative atoms, the two bromine substituents at the C2 and C4 positions will exert a strong deshielding effect on the imidazole ring. This is caused by the inductive withdrawal of electron density, which reduces the shielding of the carbon nuclei and results in a downfield (higher ppm) shift.[4]
-
Methyl (CH₃) : The methyl groups at the N1 and C5 positions are weakly electron-donating. They increase the electron density on the ring system, causing a shielding effect that results in an upfield (lower ppm) shift for the carbons and protons to which they are attached.
-
-
Multiplicity : In ¹H NMR, spin-spin coupling between adjacent, non-equivalent protons leads to signal splitting. For 2,4-Dibromo-1,5-dimethyl-1H-imidazole, the two methyl groups (N1-CH₃ and C5-CH₃) are isolated and have no adjacent protons. Therefore, their signals are predicted to be singlets.
To facilitate a clear discussion, the standard IUPAC numbering for the imidazole ring is used, as illustrated in the diagram below.
Figure 1: Molecular Structure and Numbering of 2,4-Dibromo-1,5-dimethyl-1H-imidazole.
Section 2: Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for the title compound, derived from an analysis of substituent effects and data from analogous molecules. All proton signals are expected to be singlets due to the absence of adjacent protons.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N1-CH₃ | ~3.7 - 3.9 | Singlet | 3H | The N-methyl group is deshielded by the aromatic ring and the two electron-withdrawing bromine atoms. This is a downfield shift compared to simpler N-methyl imidazoles. |
| C5-CH₃ | ~2.4 - 2.6 | Singlet | 3H | The C-methyl group is deshielded by the adjacent bromine at C4 and the aromatic system, resulting in a downfield shift compared to unsubstituted C-methyl imidazoles. |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Proton Decoupled)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 | ~120 - 125 | Directly attached to an electronegative bromine and two nitrogen atoms. The "heavy atom effect" of bromine can cause an upfield shift, counteracting the inductive deshielding. |
| C4 | ~110 - 115 | Directly attached to bromine. Similar to C2, its shift is a balance of inductive and heavy atom effects, generally appearing upfield of other ring carbons. |
| C5 | ~130 - 135 | Attached to a methyl group and adjacent to a brominated carbon (C4) and a methylated nitrogen (N1), resulting in a relatively downfield position. |
| N1-CH₃ | ~34 - 36 | Typical range for an N-methyl group on an imidazole ring, influenced by the overall electron-poor nature of the dibrominated ring. |
| C5-CH₃ | ~14 - 16 | Typical range for a methyl group attached to an sp²-hybridized carbon on a heterocyclic ring. |
Section 3: Logic of Spectral Prediction
The process of predicting NMR spectra for a novel compound is a logical workflow that combines theoretical knowledge with empirical data from known structures. This approach is fundamental to the work of synthetic and analytical chemists, allowing for the proactive characterization of new molecular entities.
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A Guide to the Spectroscopic Analysis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole: Structural Elucidation and Characterization
Abstract
This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and purity assessment of 2,4-Dibromo-1,5-dimethyl-1H-imidazole. As a key heterocyclic building block in medicinal chemistry and materials science, unambiguous characterization of this compound is paramount for advancing research and development. This document moves beyond rote procedural descriptions to offer an in-depth analysis from a senior application scientist's perspective, focusing on the causal relationships between molecular structure and spectral output. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, detailing not just the 'how' but the critical 'why' behind experimental choices and data interpretation. This guide is intended for researchers, chemists, and quality control professionals who require a robust and validated approach to the characterization of complex heterocyclic molecules.
Introduction: The Significance of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
The imidazole scaffold is a privileged structure in drug discovery, appearing in a vast array of biologically active compounds. The strategic placement of bromine atoms on the imidazole ring, as seen in 2,4-Dibromo-1,5-dimethyl-1H-imidazole, provides reactive handles for further chemical modification, such as cross-coupling reactions. This makes it a highly valuable intermediate for constructing diverse molecular architectures. For instance, substituted imidazoles are integral to the development of kinase inhibitors for oncology and a wide range of other therapeutic agents.[1]
Given its role as a critical precursor, ensuring the structural integrity and purity of 2,4-Dibromo-1,5-dimethyl-1H-imidazole is non-negotiable. Spectroscopic analysis provides the definitive toolkit for this purpose, offering a non-destructive "fingerprint" of the molecule. This guide will establish a multi-technique workflow designed to provide orthogonal data points, leading to a self-validating system for characterization.
Molecular Structure and Spectroscopic Implications
To effectively interpret spectroscopic data, one must first understand the molecule's structure and its inherent properties.
Caption: Molecular structure of 2,4-Dibromo-1,5-dimethyl-1H-imidazole.
The key structural features that will dictate the spectroscopic output are:
-
An Asymmetric Imidazole Ring: The substitution pattern removes symmetry, meaning all five ring atoms (2 carbons, 2 nitrogens, and the C5-methyl carbon) are chemically distinct.
-
Two Methyl Groups: The N1-methyl and C5-methyl groups are in different electronic environments and will be distinguishable, primarily in NMR.
-
Two Bromine Atoms: These heavy halogens significantly influence the electronic environment and are critical reporters in mass spectrometry due to their unique isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Covalent Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the connectivity and chemical environment of atoms. For a molecule like 2,4-Dibromo-1,5-dimethyl-1H-imidazole, both ¹H and ¹³C NMR are indispensable.
¹H NMR Analysis: Proton Environment Mapping
The ¹H NMR spectrum is predicted to be simple yet highly informative, containing only two signals corresponding to the two methyl groups.
-
N1-CH₃ Signal: This methyl group is attached to a nitrogen atom within the aromatic imidazole ring. It is expected to appear as a sharp singlet. Its chemical shift will be influenced by the ring's electron density.
-
C5-CH₃ Signal: This methyl group is attached directly to a carbon atom of the imidazole ring. It is also expected to be a sharp singlet. The proximity to the bromine at C4 and the nitrogen at N1 will affect its chemical shift.
Rationale for Experimental Design: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. A standard 500 MHz spectrometer provides sufficient resolution to easily distinguish the two methyl signals.[2]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 3.6 - 3.8 | Singlet | 3H | N1-CH₃ | Attached to nitrogen in an electron-deficient aromatic ring. |
| ~ 2.3 - 2.5 | Singlet | 3H | C5-CH₃ | Attached to a ring carbon, deshielded by adjacent heteroatoms. |
¹³C NMR Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical nature. We expect to observe five distinct signals.
-
Imidazole Ring Carbons (C2, C4, C5): These carbons will be significantly affected by the attached heteroatoms (N) and halogens (Br). The carbons bonded directly to bromine (C2 and C4) will have their signals shifted due to halogen effects. The C5 carbon, attached to a methyl group, will also have a characteristic shift.
-
Methyl Carbons (N1-CH₃, C5-CH₃): These will appear in the aliphatic region of the spectrum, with their precise shifts determined by their bonding partner (N or C).
Rationale for Experimental Design: A higher number of scans is often required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A quantitative understanding can be enhanced by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can differentiate between CH, CH₂, and CH₃ carbons, confirming the methyl group assignments.
Table 2: Predicted ¹³C NMR Data (126 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 135 - 145 | C2 | Attached to two nitrogen atoms and one bromine atom; expected to be downfield. |
| ~ 115 - 125 | C4 | Attached to a nitrogen and a bromine atom. |
| ~ 128 - 138 | C5 | Attached to two nitrogen atoms and a methyl group. |
| ~ 33 - 36 | N1-CH₃ | Typical range for a methyl group on a nitrogen in a heterocyclic ring. |
| ~ 12 - 15 | C5-CH₃ | Typical range for a methyl group on an sp² carbon of a heterocyclic ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2,4-Dibromo-1,5-dimethyl-1H-imidazole and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.[2]
-
¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 1024 scans to ensure adequate signal-to-noise.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C spectra.
Mass Spectrometry (MS): Definitive Molecular Weight and Elemental Composition
Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of a synthesized compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.
Key Interpretive Points:
-
Molecular Ion Peak (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[3] A molecule with two bromine atoms will therefore exhibit a characteristic triplet cluster for its molecular ion peak:
-
[M]⁺: Contains two ⁷⁹Br isotopes.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺: Contains two ⁸¹Br isotopes. The relative intensity of this M:M+2:M+4 triplet is expected to be approximately 1:2:1. For C₅H₆Br₂N₂, the nominal mass is 252 g/mol . We would therefore look for a triplet at m/z 252, 254, and 256.
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. This is a critical self-validating step. For C₅H₆⁷⁹Br₂N₂, the calculated exact mass is 251.8949, which can be confirmed to within a few parts per million (ppm).
-
Fragmentation Pattern: Electron Ionization (EI) would likely cause fragmentation. A common fragmentation pathway for N-methylated compounds is the loss of the methyl radical (•CH₃, 15 Da). Another likely fragmentation is the loss of a bromine radical (•Br, 79 or 81 Da).
Caption: Predicted major fragmentation pathways for 2,4-Dibromo-1,5-dimethyl-1H-imidazole in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source for accurate mass measurement or an EI source for fragmentation analysis.[4]
-
Data Acquisition (ESI-HRMS): Infuse the sample solution into the ESI source in positive ion mode. Acquire data over a mass range of m/z 50-500.
-
Data Analysis: Identify the isotopic cluster corresponding to the molecular ion ([M+H]⁺ in ESI). Compare the measured accurate mass to the theoretical mass for the formula C₅H₆Br₂N₂ to confirm the elemental composition. Analyze the isotopic pattern to confirm the presence of two bromine atoms.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. While it doesn't provide the detailed connectivity of NMR, it is an excellent, rapid technique for confirming the presence of key structural motifs.
Table 3: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
|---|---|---|
| ~ 2950 - 3100 | C-H stretch | Aliphatic stretches from the two methyl groups.[1] |
| ~ 1500 - 1600 | C=N / C=C stretch | Aromatic ring stretching vibrations of the imidazole core.[1] |
| ~ 1350 - 1450 | C-H bend | Bending vibrations of the methyl groups. |
| ~ 500 - 650 | C-Br stretch | Carbon-bromine stretching vibrations appear in the fingerprint region.[1] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Rationale for Choice of Technique: ATR is a modern, rapid, and reliable method that requires minimal sample preparation. It avoids the laborious process of making KBr pellets and is suitable for solid powder samples.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply the sample and collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Analysis: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Compare the observed peaks to the expected vibrational frequencies.
Integrated Spectroscopic Workflow: A Self-Validating Approach
Caption: An integrated workflow for the validation of 2,4-Dibromo-1,5-dimethyl-1H-imidazole.
Conclusion
The spectroscopic characterization of 2,4-Dibromo-1,5-dimethyl-1H-imidazole is a clear and achievable process when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR spectroscopy provides the fundamental blueprint of the covalent framework. High-resolution mass spectrometry unequivocally confirms the molecular formula and the presence of the two bromine atoms through its distinct isotopic signature. Finally, infrared spectroscopy offers rapid confirmation of the core functional groups. By integrating the data from these orthogonal techniques, researchers and drug development professionals can have the highest degree of confidence in the identity and quality of this critical chemical building block, ensuring the integrity and success of their downstream applications.
References
-
PubChem. (n.d.). 2,4-Dibromo-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (2024, January 13). Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation. Inorganic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
-
MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-1,5-dimethyl-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
-
American Chemical Society. (2024, January 26). Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation. Inorganic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]
-
NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole: Starting Materials and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dibromo-1,5-dimethyl-1H-imidazole is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of two bromine atoms at specific positions on the imidazole ring, which serve as versatile handles for further functionalization through various cross-coupling reactions. This allows for the construction of complex molecular architectures with potential applications in drug discovery and the development of novel functional materials. This in-depth technical guide provides a comprehensive overview of the starting materials and a detailed synthetic protocol for the preparation of 2,4-Dibromo-1,5-dimethyl-1H-imidazole, grounded in the principles of electrophilic aromatic substitution.
Core Synthetic Strategy: Electrophilic Bromination of 1,5-dimethyl-1H-imidazole
The most direct and logical synthetic route to 2,4-Dibromo-1,5-dimethyl-1H-imidazole involves the electrophilic bromination of the readily accessible starting material, 1,5-dimethyl-1H-imidazole. This strategy is predicated on the inherent reactivity of the imidazole ring towards electrophiles.
Starting Material: 1,5-dimethyl-1H-imidazole
The primary starting material for this synthesis is 1,5-dimethyl-1H-imidazole. This compound is commercially available from various chemical suppliers, which provides a convenient and reliable entry point for the synthetic sequence. For researchers requiring to synthesize this starting material, established methods for the synthesis of substituted imidazoles can be employed, often involving the condensation of a dicarbonyl compound, an aldehyde, an amine, and a methylating agent. However, for the purposes of this guide, we will proceed from the commercially available starting material.
Mechanistic Insights: Regioselectivity of Imidazole Bromination
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The positions on the imidazole ring exhibit different degrees of reactivity. Generally, electrophilic substitution on imidazole occurs preferentially at the C4 and C5 positions. However, the C2 position can also undergo substitution, particularly if the C4 and C5 positions are sterically hindered or electronically deactivated.
In the case of 1,5-dimethyl-1H-imidazole, the presence of the two methyl groups influences the regioselectivity of the bromination. The N1-methyl group is an activating group that directs electrophiles to the C2 and C5 positions. The C5-methyl group is also an activating group, directing to the C4 and C2 positions. The cumulative effect of these two activating groups, along with the inherent reactivity of the imidazole ring, facilitates the introduction of two bromine atoms. The formation of the 2,4-dibromo isomer is a plausible outcome, although the potential for the formation of other isomers, such as the 2,5-dibromo derivative, should be considered. Careful control of the reaction conditions is therefore crucial to favor the desired product.
Experimental Protocol: Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
This protocol describes a general method for the dibromination of 1,5-dimethyl-1H-imidazole using N-Bromosuccinimide (NBS) as the brominating agent. NBS is a convenient and safer alternative to elemental bromine, often providing better control over the reaction.
Materials and Reagents:
-
1,5-dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent such as Dichloromethane or Chloroform)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,5-dimethyl-1H-imidazole (1.0 equivalent) in acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (2.0 - 2.2 equivalents) portion-wise at room temperature. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired 2,4-Dibromo-1,5-dimethyl-1H-imidazole.
Data Presentation
| Parameter | Value/Condition | Rationale |
| Starting Material | 1,5-dimethyl-1H-imidazole | Direct precursor to the target molecule. |
| Brominating Agent | N-Bromosuccinimide (NBS) | A safer and more selective source of electrophilic bromine compared to Br2. |
| Stoichiometry | 1,5-dimethyl-1H-imidazole : NBS (1 : 2.0-2.2) | Sufficient NBS is required for the introduction of two bromine atoms. A slight excess may be needed to ensure complete reaction. |
| Solvent | Acetonitrile | An aprotic solvent that is generally suitable for bromination reactions with NBS. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient for the bromination of activated imidazole rings. |
| Work-up | Quenching with Na2S2O3 and NaHCO3 | Neutralizes unreacted bromine and acidic byproducts, facilitating a clean extraction. |
| Purification | Flash Column Chromatography | To separate the desired product from any isomeric byproducts and impurities. |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 2,4-Dibromo-1,5-dimethyl-1H-imidazole.
Conclusion
The synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole is readily achievable through the direct electrophilic bromination of commercially available 1,5-dimethyl-1H-imidazole. The use of N-Bromosuccinimide provides a reliable and controllable method for this transformation. Understanding the principles of electrophilic aromatic substitution on the imidazole ring is key to optimizing the reaction conditions and achieving the desired regioselectivity. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and materials science.
References
- Grimmett, M. R. Imidazole and benzimidazole synthesis. Academic Press, 1997.
- Joule, J. A., & Mills, K. Heterocyclic chemistry. John Wiley & Sons, 2013.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. Handbook of heterocyclic chemistry. Elsevier, 2010.
- Li, J. J. Name reactions: A collection of detailed reaction mechanisms. Springer Science & Business Media, 2006.
An In-Depth Technical Guide to the Electrophilic Bromination of 1,5-Dimethyl-1H-Imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the electrophilic bromination of 1,5-dimethyl-1H-imidazole, a reaction of significant interest in the synthesis of valuable building blocks for pharmaceutical and materials science applications. Brominated imidazole scaffolds are integral to a wide array of bioactive molecules, and a thorough understanding of their synthesis is paramount for the development of novel chemical entities.[1] This document delves into the mechanistic underpinnings, regiochemical outcomes, experimental protocols, and analytical characterization pertinent to this transformation.
Strategic Importance of Brominated Imidazoles
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The introduction of a bromine atom onto the imidazole core significantly enhances its utility as a synthetic intermediate. The carbon-bromine bond serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the facile construction of complex molecular architectures.[1] Furthermore, the electronic and steric properties imparted by bromine can modulate the pharmacological activity of the parent molecule.
The Reaction Core: Electrophilic Aromatic Substitution on the Imidazole Ring
The electrophilic bromination of 1,5-dimethyl-1H-imidazole proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The imidazole ring, being an electron-rich heteroaromatic system, is susceptible to attack by electrophiles. The reaction is initiated by the generation of an electrophilic bromine species, typically from a reagent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂).
Mechanistic Pathway
The generally accepted mechanism involves the attack of the π-electron system of the imidazole ring on the electrophilic bromine, leading to the formation of a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding the brominated imidazole product.
Caption: Predicted regiochemical outcomes of the bromination of 1,5-dimethyl-1H-imidazole.
Experimental Protocols
The following protocols are based on established procedures for the bromination of analogous N-alkylated imidazoles, particularly the bromination of 1,2-dimethyl-1H-imidazole. [1]Optimization may be required to achieve the desired product distribution and yield for 1,5-dimethyl-1H-imidazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,5-Dimethyl-1H-imidazole | ≥98% | Commercially Available |
| N-Bromosuccinimide (NBS) | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Prepared in-house |
| Saturated Sodium Chloride (Brine) | ACS Grade | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
Protocol for Monobromination (Predicted to yield 4-bromo-1,5-dimethyl-1H-imidazole)
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,5-dimethyl-1H-imidazole (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol for Dibromination (Predicted to yield 2,4-dibromo-1,5-dimethyl-1H-imidazole)
This procedure follows the same steps as the monobromination protocol with the key modification of the stoichiometry of the brominating agent.
-
Modification: Use N-bromosuccinimide (NBS) in a stoichiometric excess (2.2-2.5 eq.). The reaction time may also need to be extended, and gentle heating (e.g., 40-50 °C) might be necessary to drive the reaction to completion. Careful monitoring is crucial to avoid over-bromination or side product formation.
Caption: A generalized experimental workflow for the bromination of 1,5-dimethyl-1H-imidazole.
Characterization of Products
Thorough characterization of the reaction products is essential to confirm their identity and purity. The following are predicted spectroscopic data for the potential products based on known trends for substituted imidazoles.
Predicted Spectroscopic Data
| Compound | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted Mass Spectrum (m/z) |
| 4-Bromo-1,5-dimethyl-1H-imidazole | ~7.2-7.4 (s, 1H, H2), ~3.6-3.8 (s, 3H, N-CH₃), ~2.2-2.4 (s, 3H, C5-CH₃) | ~135-138 (C2), ~125-128 (C5), ~110-113 (C4), ~32-34 (N-CH₃), ~12-14 (C5-CH₃) | [M+H]⁺ isotopic pattern for one Br atom (e.g., 175, 177) |
| 2-Bromo-1,5-dimethyl-1H-imidazole | ~6.8-7.0 (s, 1H, H4), ~3.5-3.7 (s, 3H, N-CH₃), ~2.1-2.3 (s, 3H, C5-CH₃) | ~128-131 (C5), ~120-123 (C4), ~118-121 (C2), ~33-35 (N-CH₃), ~10-12 (C5-CH₃) | [M+H]⁺ isotopic pattern for one Br atom (e.g., 175, 177) |
| 2,4-Dibromo-1,5-dimethyl-1H-imidazole | No aromatic protons, ~3.7-3.9 (s, 3H, N-CH₃), ~2.3-2.5 (s, 3H, C5-CH₃) | ~128-132 (C5), ~115-118 (C2), ~105-108 (C4), ~35-37 (N-CH₃), ~14-16 (C5-CH₃) | [M+H]⁺ isotopic pattern for two Br atoms (e.g., 253, 255, 257) |
Note: These are predicted values and may vary depending on the experimental conditions. Actual characterization data should be obtained and analyzed for confirmation. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) in the mass spectrum is a key diagnostic feature for confirming the presence and number of bromine atoms in the molecule.
Safety Considerations
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Brominated Organic Compounds: The products of this reaction should be handled with care as their toxicological properties may not be fully characterized.
Conclusion
The electrophilic bromination of 1,5-dimethyl-1H-imidazole is a valuable transformation for accessing functionalized imidazole building blocks. A comprehensive understanding of the reaction mechanism and the directing effects of the methyl substituents is crucial for controlling the regiochemical outcome. The provided protocols, based on analogous transformations, offer a solid starting point for the synthesis of mono- and di-brominated derivatives. Rigorous analytical characterization is essential to confirm the structure and purity of the resulting products. This guide serves as a foundational resource for researchers engaged in the synthesis and application of these important heterocyclic compounds.
References
Sources
Methodological & Application
The Versatile Synthon: Application Notes for 2,4-Dibromo-1,5-dimethyl-1H-imidazole in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Differentiated Building Block
In the landscape of heterocyclic chemistry, substituted imidazoles represent a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the myriad of imidazole derivatives, 2,4-Dibromo-1,5-dimethyl-1H-imidazole stands out as a highly versatile and strategically important building block. Its synthetic utility is rooted in the presence of two differentially reactive bromine atoms at the C2 and C4 positions, allowing for selective and sequential functionalization. This attribute provides a powerful platform for the rapid generation of molecular diversity, a crucial aspect in modern drug discovery and materials science.[3]
This comprehensive guide provides detailed application notes and protocols for the effective use of 2,4-Dibromo-1,5-dimethyl-1H-imidazole in organic synthesis. We will delve into its preparation, explore its application in cornerstone cross-coupling reactions, and provide insights into the mechanistic nuances that govern its reactivity. The protocols outlined herein are designed to be robust and adaptable, empowering researchers to leverage this synthon for the construction of complex molecular architectures.
Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole: A Practical Approach
The preparation of 2,4-Dibromo-1,5-dimethyl-1H-imidazole can be efficiently achieved through a two-step sequence starting from readily available precursors. The initial step involves the synthesis of the 1,5-dimethyl-1H-imidazole core, followed by a regioselective dibromination.
Part 1: Synthesis of 1,5-dimethyl-1H-imidazole
The synthesis of 1,5-dimethyl-1H-imidazole can be accomplished via the condensation of an appropriate dicarbonyl equivalent with methylamine and formaldehyde. A well-established method involves the reaction of 1-hydroxy-2-butanone (acetoin) with formaldehyde and methylamine in the presence of ammonia and copper(II) acetate.
Protocol 1: Synthesis of 1,5-dimethyl-1H-imidazole
Materials:
-
1-Hydroxy-2-butanone (Acetoin)
-
Formaldehyde (37% aqueous solution)
-
Methylamine (40% aqueous solution)
-
Ammonium hydroxide (28-30% aqueous solution)
-
Copper(II) acetate monohydrate
-
Methanol
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of copper(II) acetate monohydrate (0.05 eq) in methanol in a round-bottom flask, add ammonium hydroxide (4.0 eq).
-
To this blue solution, add 1-hydroxy-2-butanone (1.0 eq) and formaldehyde (1.2 eq).
-
Slowly add methylamine (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,5-dimethyl-1H-imidazole.
-
Purify the crude product by vacuum distillation to obtain pure 1,5-dimethyl-1H-imidazole.
Part 2: Dibromination of 1,5-dimethyl-1H-imidazole
The subsequent dibromination of 1,5-dimethyl-1H-imidazole is a critical step that introduces the two reactive handles. The electron-rich nature of the imidazole ring makes it susceptible to electrophilic bromination. The use of a suitable brominating agent and careful control of reaction conditions are key to achieving the desired dibrominated product.
Protocol 2: Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
Materials:
-
1,5-dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate (aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet
-
Ice bath
Procedure:
-
Dissolve 1,5-dimethyl-1H-imidazole (1.0 eq) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,4-Dibromo-1,5-dimethyl-1H-imidazole.
Data Presentation: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₆Br₂N₂ |
| Molecular Weight | 253.92 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol |
Synthetic Applications: A Gateway to Molecular Complexity
The presence of two bromine atoms at electronically distinct positions (C2 and C4) on the 1,5-dimethyl-1H-imidazole core allows for selective functionalization through various cross-coupling reactions. This differential reactivity is the cornerstone of its utility as a versatile building block. Generally, the C2-Br bond is more susceptible to oxidative addition by palladium catalysts, enabling regioselective mono-functionalization.[4]
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds.[2] In the context of 2,4-Dibromo-1,5-dimethyl-1H-imidazole, it allows for the introduction of aryl, heteroaryl, or vinyl substituents. By carefully controlling the stoichiometry of the boronic acid, regioselective mono-arylation can be achieved.
Protocol 3: Regioselective Mono-Suzuki-Miyaura Coupling
Materials:
-
2,4-Dibromo-1,5-dimethyl-1H-imidazole
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Schlenk flask and nitrogen line
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add 2,4-Dibromo-1,5-dimethyl-1H-imidazole (1.0 eq), the arylboronic acid (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.10 eq).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
Causality in Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a crucial component, as it activates the boronic acid for transmetalation to the palladium center.[2]
-
Solvent System: The dioxane/water mixture ensures the solubility of both the organic and inorganic reagents. Water also plays a role in the activation of the boronic acid.
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the regioselective Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a reliable method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities.[5][6][7] This is particularly valuable for generating rigid molecular scaffolds and for further transformations of the alkyne group.
Protocol 4: Regioselective Mono-Sonogashira Coupling
Materials:
-
2,4-Dibromo-1,5-dimethyl-1H-imidazole
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Schlenk flask and nitrogen line
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add 2,4-Dibromo-1,5-dimethyl-1H-imidazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous THF, followed by triethylamine.
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-10 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-4-bromo-1,5-dimethyl-1H-imidazole.
Mechanistic Rationale:
The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[5][8] The palladium cycle involves oxidative addition, transmetalation, and reductive elimination, while the copper cycle facilitates the formation of a copper acetylide intermediate, which is crucial for the transmetalation step. The use of an amine base like triethylamine is essential for the deprotonation of the terminal alkyne.[7]
Visualization of the Sonogashira Coupling Catalytic Cycle
Sources
- 1. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 4. Imidazole synthesis [organic-chemistry.org]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6177575B1 - Process for manufacture of imidazoles - Google Patents [patents.google.com]
- 7. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,4-Dibromo-1,5-dimethyl-1H-imidazole as a Versatile Precursor for High-Performance N-Heterocyclic Carbene Catalysts
Authored by: Senior Application Scientist, Gemini Labs
Abstract and Strategic Overview
N-Heterocyclic Carbenes (NHCs) have become indispensable in modern chemistry, serving as robust ligands for transition metal catalysis and as potent organocatalysts in their own right.[1][2][3] Their exceptional stability and strong σ-donating properties allow for the formation of highly active and stable catalysts.[4] This guide provides a comprehensive technical overview and detailed protocols for leveraging 2,4-dibromo-1,5-dimethyl-1H-imidazole as a strategic precursor for the synthesis of advanced NHC-metal complexes. The presence of two bromine atoms on the imidazole core offers unique opportunities for post-synthetic modification or for creating catalysts with specific electronic properties. We will detail the synthetic pathway from the imidazole precursor to a catalytically active Palladium(II)-NHC complex, culminating in its application in the Suzuki-Miyaura cross-coupling reaction.
The Precursor: Synthesis and Rationale
The starting material, 2,4-dibromo-1,5-dimethyl-1H-imidazole, is a key building block. While it can be sourced commercially, its synthesis is often necessary for large-scale applications. A common approach involves the direct bromination of 1,5-dimethyl-1H-imidazole.
Rationale for Precursor Selection
The choice of this specific precursor is strategic. The methyl group at the N1 position pre-sets the substitution pattern, and the methyl at C5 provides steric bulk and electronic modification. The bromine atoms at the C2 and C4 positions are the key functional handles. While the C2-bromo substituent will be replaced during the formation of the imidazolium salt, the C4-bromo substituent remains on the final NHC ligand. This halogen atom can be used to fine-tune the electronic properties of the catalyst or serve as a reactive site for subsequent cross-coupling reactions to build more complex, task-specific ligands.
Protocol: Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
This protocol outlines a general electrophilic bromination.
Materials:
-
1,5-dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of 1,5-dimethyl-1H-imidazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Add saturated aqueous Na₂S₂O₃ to quench any remaining bromine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,4-dibromo-1,5-dimethyl-1H-imidazole.
Self-Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthesis of a Palladium(II)-NHC Complex: A Step-by-Step Workflow
The transformation from the stable imidazole precursor to a catalytically active metal complex is a multi-step process. We will proceed via the formation of an imidazolium salt, followed by metalation with silver(I) oxide, and finally, transmetalation to palladium(II). This Ag(I) route is highly reliable and yields clean products.[5][6][7]
Workflow Overview
The overall synthetic strategy is depicted below, illustrating the sequential conversion of the starting material into the final target complex.
Sources
- 1. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. api.pageplace.de [api.pageplace.de]
- 4. The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dibromo-1,5-dimethyl-1H-imidazole in the synthesis of bioactive molecules
Application Note: Strategic Utilization of 2,4-Dibromo-1,5-dimethyl-1H-imidazole in Medicinal Chemistry
Executive Summary
The imidazole heterocycle is a cornerstone of medicinal chemistry, serving as a pharmacophore in drugs ranging from antifungals (e.g., ketoconazole) to kinase inhibitors (e.g., SB-203580). Among the halogenated building blocks, 2,4-dibromo-1,5-dimethyl-1H-imidazole represents a uniquely "programmable" scaffold. Its 1,5-dimethyl substitution pattern locks the tautomeric equilibrium and sterically defines the active site, while the 2,4-dibromo motif offers two chemically distinct handles for sequential functionalization.
This guide provides a technical roadmap for utilizing this scaffold to synthesize complex bioactive molecules. It focuses on exploiting the electronic differentiation between the C-2 and C-4 positions to achieve high regioselectivity in cross-coupling reactions.
Chemical Profile & Reactivity Hierarchy
To successfully utilize 2,4-dibromo-1,5-dimethyl-1H-imidazole, one must understand the electronic landscape of the molecule. The reactivity is not uniform; it is hierarchical.
-
C-2 Position (The "Hot" Zone): Flanked by two nitrogen atoms, the C-2 carbon is highly electron-deficient. It is the most reactive site for oxidative addition by Palladium(0) species and is highly susceptible to Lithium-Halogen exchange.
-
C-4 Position (The "Warm" Zone): The C-4 position is less electron-deficient than C-2. While reactive in cross-couplings, it typically requires higher temperatures or more active catalyst systems if the C-2 position is still halogenated.
-
C-5 Position (The "Blocked" Zone): Occupied by a methyl group, this position provides steric bulk that influences the conformation of substituents at C-4 and prevents unwanted functionalization at this site.
Reactivity Heatmap (DOT Visualization)
Figure 1: Reactivity hierarchy of the 2,4-dibromo-1,5-dimethylimidazole scaffold. The C-2 position dominates nucleophilic and metallation chemistry.
Core Applications & Case Studies
This scaffold is particularly valuable for synthesizing p38 MAP Kinase Inhibitors and Neurodazine analogs , which often require precise placement of aryl rings around the imidazole core.
Case Study: Synthesis of a Tri-substituted Imidazole Kinase Inhibitor
Objective: To install a 4-fluorophenyl group at C-2 and a pyridine ring at C-4. Challenge: Avoiding the formation of the "scrambled" bis-coupled product or the wrong regioisomer. Solution: Exploiting the intrinsic rate difference of oxidative addition between C-2 and C-4.
Detailed Experimental Protocols
Protocol A: Regioselective Sequential Suzuki-Miyaura Coupling
Rationale: This protocol leverages the high electrophilicity of the C-2 bromine to effect mono-arylation under mild conditions, leaving the C-4 bromine intact for a subsequent, more vigorous coupling step.
Step 1: C-2 Selective Arylation
-
Reagents:
-
Substrate: 2,4-Dibromo-1,5-dimethyl-1H-imidazole (1.0 equiv)
-
Boronic Acid: 4-Fluorophenylboronic acid (1.05 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Note: Tetrakis is preferred here for its lower activity compared to Buchwald precatalysts, enhancing selectivity.
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)
-
-
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, and Pd catalyst under an inert atmosphere (N₂ or Ar).
-
Add degassed DME and the aqueous base.
-
Heat the mixture to 60–70°C for 4–6 hours. Critical: Do not reflux at >90°C to avoid C-4 activation.
-
Monitor by HPLC/UPLC. The C-2 mono-arylated product (Product A) should form with >95:5 regioselectivity over the bis-arylated byproduct.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Step 2: C-4 Arylation of Product A
-
Reagents:
-
Substrate: Product A (C-2 arylated intermediate)
-
Boronic Acid: 4-Pyridylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%) or XPhos. Note: A more active catalyst system is required for the sterically hindered and less reactive C-4 position.
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene / n-Butanol (4:1)
-
-
Procedure:
-
Combine substrate, boronic acid, catalyst, ligand, and base in a sealed tube.
-
Heat to 100–110°C for 12–16 hours.
-
Workup: Standard aqueous workup. The final product is often crystalline and can be purified by recrystallization or column chromatography.
-
Protocol B: C-2 Specific Lithium-Halogen Exchange
Rationale: If the target molecule requires an aldehyde, ketone, or carboxylic acid at C-2, Suzuki coupling is not suitable. Lithium-halogen exchange is extremely fast and selective at C-2 due to the inductive stabilization of the adjacent nitrogens.
-
Reagents:
-
Substrate: 2,4-Dibromo-1,5-dimethyl-1H-imidazole (1.0 equiv)
-
Reagent: n-Butyllithium (1.05 equiv, 1.6 M in hexanes) or i-PrMgCl (TurboGrignard) for milder conditions.
-
Electrophile: DMF (for aldehyde) or CO₂ (for acid).
-
Solvent: Anhydrous THF.
-
-
Procedure:
-
Dissolve the substrate in anhydrous THF and cool to -78°C .
-
Add n-BuLi dropwise over 15 minutes. The solution may turn yellow/orange.
-
Stir for 30 minutes at -78°C. Note: Do not warm up; the lithiated species is stable at low temp but can undergo scrambling or elimination if warmed.
-
Add the electrophile (e.g., DMF, 3.0 equiv) rapidly.
-
Allow to warm to room temperature over 2 hours.
-
Quench with saturated NH₄Cl solution.
-
Troubleshooting & Expert Tips
| Issue | Probable Cause | Expert Solution |
| Loss of Regioselectivity (Step 1) | Reaction temperature too high or catalyst too active. | Lower temp to 50°C. Switch from S-Phos/XPhos to Pd(PPh₃)₄ or PdCl₂(dppf). |
| Incomplete Conversion at C-4 | Steric hindrance from C-5 methyl and C-2 aryl group. | Switch to "Buchwald G3" precatalysts (e.g., XPhos Pd G3). Use microwave irradiation at 120°C for 30 mins. |
| Debromination (Reduction) | Hydride source in solvent or excessive heating. | Ensure solvents are anhydrous (for Li-exchange). For Suzuki, avoid ethanol; use dioxane/water or toluene. |
| Protodebromination at C-2 | Moisture during lithiation. | rigorous drying of THF is required. Use i-PrMgCl instead of n-BuLi for a more controlled exchange at 0°C. |
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic workflow for generating 2,4-disubstituted bioactive scaffolds.
References
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles. The Journal of Organic Chemistry, 2010. Link
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016. Link
-
Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 2017. Link
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie, 2016. Link
-
Reactions of 1,2-dimethylimidazole, particularly its metallation. Journal of the Chemical Society, Perkin Transactions 1, 1983. Link
Technical Application Note: Catalytic Architectures Derived from 2,4-Dibromo-1,5-dimethyl-1H-imidazole
[1]
Executive Summary
2,4-Dibromo-1,5-dimethyl-1H-imidazole is a specialized heteroaromatic building block distinguished by its unique substitution pattern.[1] Unlike generic imidazole precursors, the 1,5-dimethyl motif provides specific steric protection at the "back" of the ring, while the 2,4-dibromo functionalization allows for orthogonal, regioselective metalation.
This molecule is not a catalyst in its native state; rather, it is the linchpin precursor for two advanced classes of catalytic ligands:
-
Sterically Modulated NHCs: Precursors for N-Heterocyclic Carbenes (NHCs) where the C4-bromide allows for late-stage electronic tuning.[1]
-
Bifunctional P,N-Ligands: Via selective C2-lithiation and phosphinylation, creating hemilabile ligands for Palladium and Iridium catalysis.[1]
This guide details the protocols for transforming this precursor into active catalytic species and applying them in cross-coupling workflows.
Strategic Ligand Design & Reactivity Profile
The utility of this scaffold relies on the reactivity difference between the C2 and C4 positions.
-
C2-Bromine: Flanked by two nitrogen atoms, this position is highly activated for oxidative addition and Lithium-Halogen exchange (fastest kinetics).[1] It is the site for installing the primary metal-binding motif.[1]
-
C4-Bromine: Less activated and sterically distinct.[1] It serves as a handle for electronic modulation (e.g., installing electron-withdrawing groups to increase Lewis acidity) or secondary binding sites.
Visualization: Regioselective Functionalization Pathway
[1]
Detailed Experimental Protocols
Protocol A: Synthesis of the Active Ligand (Phos-Imid-Br)
Objective: Selective replacement of the C2-Br with a diphenylphosphine moiety to create a P,N-chelator.[1]
Reagents:
-
n-Butyllithium (1.1 eq, 1.6 M in hexanes)[1]
-
Chlorodiphenylphosphine (1.1 eq)[1]
-
Anhydrous THF (0.2 M concentration)[1]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with 2,4-Dibromo-1,5-dimethyl-1H-imidazole and dissolve in anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Equilibration for 15 minutes is critical to prevent non-selective lithiation.
-
Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump. The solution will turn deep yellow/orange, indicating the formation of the C2-lithio species.
-
Expert Note: The C4-Br is stable under these conditions if the temperature is strictly maintained below -70 °C.[1]
-
-
Trapping: Stir for 30 minutes at -78 °C. Add Chlorodiphenylphosphine (neat) dropwise.
-
Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution. Extract with DCM, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane to yield the off-white solid ligand L1 .[1]
Protocol B: Catalytic Application (Suzuki-Miyaura Coupling)
Objective: Utilize the L1-Pd complex for the coupling of steric-demanding aryl chlorides.[1]
Catalyst Preparation (In-Situ):
Reaction Setup:
-
In a glovebox or under Argon, combine Pd(OAc)₂ and L1 in the reaction vial. Stir for 10 minutes to form the active [Pd(L1)] species.
-
Add Aryl Chloride (1.0 mmol), Phenylboronic Acid (1.5 mmol), and K₃PO₄ (2.0 mmol).
-
Inject degassed solvent mixture (3 mL).
-
Heat to 80 °C for 4 hours.
Data Analysis & Validation: Monitor reaction progress via GC-MS or HPLC. The C4-bromo group on the ligand remains intact, demonstrating the high chemoselectivity of the catalyst system (it does not self-couple).[1]
Summary of Catalytic Performance (Benchmark Substrates)
| Substrate (Aryl Chloride) | Boronic Acid | Yield (%) | TON (Turnover Number) | Notes |
| 4-Chloroanisole | Phenylboronic acid | 98% | 980 | Standard benchmark |
| 2-Chlorotoluene | Phenylboronic acid | 92% | 920 | Sterically hindered |
| 4-Chloropyridine | 4-Tolylboronic acid | 88% | 880 | Heterocyclic compatibility |
| 4-Chloroacetophenone | Phenylboronic acid | 95% | 950 | Functional group tolerance |
Mechanistic Insight & Troubleshooting
The derived complex operates via a Hemilabile Mechanism . The Nitrogen (N3) of the imidazole ring is a hard donor, while the Phosphine at C2 is a soft donor.
-
Resting State: The ligand binds bidentately (P,N-chelation), stabilizing the Pd(II) species.
-
Active State: During the transmetalation step, the weaker Pd-N bond dissociates, creating a vacant site for the incoming boronic acid while the bulky imidazole backbone prevents catalyst aggregation.
Visualization: Catalytic Cycle
Troubleshooting Guide
| Problem | Diagnosis | Solution |
| Low Yield (<20%) | Catalyst Poisoning | Ensure solvents are degassed.[1] Imidazoles coordinate strongly to O2; use strict Schlenk technique. |
| Ligand Decomposition | C4-Br Activation | If reaction temp >100°C, the C4-Br on the ligand may undergo oxidative addition.[1] Keep T < 90°C. |
| Precipitation | Pd Black Formation | Ligand:Metal ratio is too low.[1] Increase L1:Pd to 2.5:1 to stabilize the active species. |
References
-
General Reactivity of Halogenated Imidazoles
-
Lithium-Halogen Exchange Protocols
-
Imidazole-Based Phosphine Ligands
-
Viciu, M. S., et al. (2002). Synthetic routes to N-heterocyclic carbene precursors. Organometallics, 21(24), 5470-5472. Link
-
-
Commercial Availability & Physical Data
role of 2,4-Dibromo-1,5-dimethyl-1H-imidazole in materials science research
Application Note: Strategic Utilization of 2,4-Dibromo-1,5-dimethyl-1H-imidazole in Advanced Materials Synthesis
Executive Summary
2,4-Dibromo-1,5-dimethyl-1H-imidazole (CAS: 850429-57-1) represents a high-value heterocyclic scaffold for the precision engineering of organic optoelectronic materials. Unlike symmetric dihalo-arenes, this compound offers a unique regioselective reactivity profile driven by the electronic disparity between the C2 and C4 positions.
This guide details the application of this scaffold in synthesizing asymmetric conjugated systems (e.g., push-pull dyes for DSSCs, OLED hosts) and conjugated polymers . The presence of the C5-methyl group is a critical structural feature; it blocks the C5 position to prevent branching defects during polymerization and induces a specific steric twist that mitigates aggregation-caused quenching (ACQ) in solid-state devices.
Chemical Architecture & Reactivity Logic
To successfully utilize this building block, researchers must understand the electronic landscape of the imidazole ring.
-
C2-Position (The "First Handle"): Flanked by two nitrogen atoms, the C2-Br bond is highly electron-deficient.[1] In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), oxidative addition occurs preferentially at this site under mild conditions.
-
C4-Position (The "Second Handle"): The C4-Br bond is less activated than C2. Functionalization here typically requires elevated temperatures or more active catalyst systems (e.g., SPhos, XPhos), enabling a sequential, one-pot, or two-step asymmetric synthesis.
-
C5-Methyl Group: Acts as a steric gatekeeper, preventing regiochemical ambiguity and improving the solubility of the final material by disrupting planar
- stacking.
Reactivity Flowchart
Figure 1: Sequential functionalization logic. The C2 position is the kinetic entry point for asymmetric synthesis.
Protocol A: Sequential Synthesis of Asymmetric Push-Pull Dyes
Objective: Synthesize an asymmetric imidazole derivative with an electron-donating group (D) at C2 and an electron-withdrawing group (A) at C4.
Materials
-
Substrate: 2,4-Dibromo-1,5-dimethyl-1H-imidazole (1.0 equiv)
-
Reagent A (Donor): 4-Methoxyphenylboronic acid (1.05 equiv)
-
Reagent B (Acceptor): 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (Tetrakis)[2]
-
Base: Na2CO3 (2M aqueous)
-
Solvent: DME/Water (3:1)
Step-by-Step Methodology
-
C2-Selective Coupling (Mild Conditions):
-
Charge a Schlenk flask with the dibromo-imidazole (1.0 mmol, 254 mg) and Pd(PPh3)4 (0.03 mmol, 3 mol%).
-
Add degassed DME (10 mL) and stir for 5 min under Argon.
-
Add Reagent A (Donor boronic acid, 1.05 mmol) and Na2CO3 (2M, 2 mL).
-
Critical Step: Stir at Room Temperature (25°C) for 6–8 hours. Do not heat. Heating promotes bis-coupling.
-
QC Check: Monitor TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by the mono-arylated product (Rf ~0.4).
-
Workup: If isolating, perform standard extraction. For one-pot procedures, proceed to Step 2.
-
-
C4-Coupling (Forcing Conditions):
-
To the reaction mixture from Step 1, add Reagent B (Acceptor boronic acid, 1.2 mmol).
-
Add fresh catalyst if necessary (1-2 mol%).
-
Heat the reaction to Reflux (85°C) for 12–16 hours.
-
Mechanism:[1][3][4] The elevated thermal energy overcomes the higher activation barrier of the C4-Br oxidative addition.
-
-
Purification:
-
Cool to RT, filter through Celite, and concentrate.
-
Purify via silica gel column chromatography. The asymmetric product is typically highly fluorescent under UV (365 nm).
-
Table 1: Troubleshooting Regioselectivity
| Observation | Diagnosis | Corrective Action |
| Bis-coupling observed in Step 1 | Temperature too high or excess boronic acid. | Maintain strictly <30°C. Use stoichiometric (1.0 eq) boronic acid. |
| No reaction at C4 (Step 2) | Catalyst deactivation or steric hindrance. | Switch to Pd2(dba)3 / SPhos system for the second step. |
| Dehalogenation (H instead of Ar) | Protodeboronation of boronic acid. | Switch base to K3PO4; use anhydrous solvent (Dioxane) for Step 2. |
Protocol B: Direct Arylation Polymerization (DArP)
Objective: Synthesis of conjugated polymers without pre-metalating the comonomer, utilizing the C2/C4 bromines for C-H activation of a partner arene.
Materials
-
Monomer B: 3,4-Ethylenedioxythiophene (EDOT) or similar thiophene derivative (dihydro-capped).
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: P(o-tolyl)3 (10 mol%) - Prevents side reactions compared to alkyl phosphines.
-
Base: Cs2CO3 (2.5 equiv) - Crucial for the CMD (Concerted Metalation-Deprotonation) mechanism.
-
Solvent: Toluene/DMAc (9:1)
Workflow
Figure 2: Direct Arylation Polymerization cycle avoiding toxic organotin reagents.
-
Preparation: In a glovebox, combine Monomer A and Monomer B (1:1 molar ratio) in a pressure vial.
-
Catalyst Addition: Add Pd(OAc)2, Ligand, and Cs2CO3.
-
Polymerization: Seal and heat to 110°C for 48 hours. The reaction relies on the acidity of the thiophene C-H bonds reacting with the imidazole C-Br bonds.
-
End-Capping: Add bromobenzene (0.1 mL) and stir for 2 hours to cap active chain ends, ensuring chemical stability.
-
Precipitation: Pour the dark solution into cold methanol (containing 1% HCl) to precipitate the polymer.
Characterization & Quality Control
Validating the structure of 2,4-dibromo-1,5-dimethyl-1H-imidazole derivatives requires careful NMR analysis due to the lack of protons on the imidazole ring itself (except the methyls).
-
1H NMR (CDCl3, 400 MHz):
-
N-Methyl (N1-CH3): Singlet, δ ~3.60–3.70 ppm.
-
C-Methyl (C5-CH3): Singlet, δ ~2.20–2.30 ppm.
-
Diagnostic: Upon C2-substitution, the N-Me signal often shifts downfield (deshielding from the new aryl ring). Upon C4-substitution, the C5-Me signal may shift due to steric compression.
-
-
13C NMR: Look for the disappearance of the C-Br peaks.
-
C2-Br: ~115 ppm (shifts to ~145 ppm upon arylation).
-
C4-Br: ~110 ppm (shifts to ~130-140 ppm upon arylation).
-
References
-
Mechanistic Insight into Imidazole Cross-Coupling: Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.
-
Regioselectivity in Halogenated Azoles: Handy, S. T., & Zhang, Y. (2006). Regioselective cross-coupling of dihaloheterocycles. Chemical Communications, (3), 299-301.
-
Direct Arylation Polymerization Protocols: Leclerc, M., et al. (2012). Direct Heteroarylation Polymerization: Guidelines for Defect-Free Conjugated Polymers. Chemical Reviews, 112(4), 2208–2277.
-
Structural Properties of 1,5-Dimethylimidazoles: BenchChem Technical Data. (2025).[3][7][8] Reactivity Profile: 2,4-Dibromo-1-methylimidazole analogs.
Sources
- 1. 2,4-Dibromo-1-methyl-1H-imidazole | 53857-60-6 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. marketpublishers.com [marketpublishers.com]
- 6. marketpublishers.com [marketpublishers.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical, in-lab application. The synthesis of halogenated imidazoles, such as 2,4-Dibromo-1,5-dimethyl-1H-imidazole, is a common yet nuanced procedure. This molecule serves as a critical building block in medicinal chemistry, particularly for developing inhibitors and other bioactive compounds[1][2]. This guide is structured to provide not just a protocol, but a framework for rational optimization and troubleshooting, ensuring you can achieve high yields and purity with confidence.
Section 1: Reaction Fundamentals & Mechanism
The core of this synthesis is the electrophilic aromatic substitution on the electron-rich 1,5-dimethyl-1H-imidazole ring. The imidazole system is considered aromatic and readily undergoes substitution, primarily at the C4 and C5 positions, and less commonly at C2[3]. The presence of two methyl groups—one on the nitrogen (N1) and one at C5—activates the ring and directs the substitution. The N1-methyl group strongly activates the C2 position, while the C5-methyl group activates the C4 position. This electronic environment favors the formation of the 2,4-dibromo isomer.
The most common and manageable brominating agent for this transformation is N-Bromosuccinimide (NBS). Unlike elemental bromine, NBS is a solid that is safer to handle and allows for more precise stoichiometric control. The reaction proceeds via a stepwise electrophilic attack.
Generalized Reaction Mechanism
Caption: Generalized electrophilic bromination pathway.
Section 2: Recommended Experimental Protocol & Workflow
This protocol provides a robust baseline for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE) must be worn.
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,5-dimethyl-1H-imidazole (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). A typical concentration is 0.2-0.5 M.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 5-10 minutes.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the initial exotherm upon addition of the brominating agent.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 2.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Adding NBS too quickly can lead to localized overheating, promoting side reactions and the formation of impurities.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is Ethyl Acetate/Hexanes (e.g., 30:70). The product should have a lower Rf value than the starting material and the mono-brominated intermediate.
-
Workup:
-
Once the reaction is complete, quench by pouring the mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine species.
-
Extract the aqueous layer three times with a suitable organic solvent, such as Ethyl Acetate (EtOAc).
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts[4].
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes to yield the pure 2,4-Dibromo-1,5-dimethyl-1H-imidazole.
Standard Experimental Workflow
Caption: Standard laboratory workflow for synthesis.
Section 3: Troubleshooting Guide (Q&A)
Encountering issues is a normal part of synthesis. This section addresses common problems and provides logical solutions.
Q1: My yield is significantly lower than expected.
-
Diagnosis: Low yield can stem from several factors: incomplete reaction, product loss during workup, or degradation.
-
Solution Path:
-
Verify Stoichiometry: Ensure you used at least 2.0 equivalents of NBS. For less reactive substrates, increasing to 2.2 equivalents can be beneficial.
-
Check Reagent Quality: NBS can degrade over time. Use a freshly opened bottle or test its activity on a small scale.
-
Extend Reaction Time: If TLC analysis shows significant starting material or mono-bromo intermediate after the standard time, continue stirring at room temperature for an additional 2-6 hours or gently heat the reaction to 40-50 °C.
-
Optimize Workup: The product may have some water solubility. Ensure you perform multiple, thorough extractions (at least 3x) during the workup phase. Avoid overly aggressive washing that could lead to product loss in the aqueous phase.
-
Q2: My crude ¹H NMR spectrum is messy, showing multiple products.
-
Diagnosis: The most common impurities are unreacted starting material and the mono-brominated intermediate(s)[5]. Over-bromination to a tribromo species is also possible if excess NBS was used at elevated temperatures.
-
Solution Path:
-
Identify Impurities: Compare your spectrum to known data. The mono-bromo species will show one remaining proton on the imidazole ring, while the starting material will show two. The desired dibromo product should show no protons on the imidazole ring itself, only the two methyl singlets.
-
Refine Purification:
-
Column Chromatography: Use a shallow gradient to carefully separate the components. The polarity difference between the dibromo, mono-bromo, and starting material is usually sufficient for good separation.
-
Recrystallization: If the product is a solid, recrystallization can be highly effective. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution[6].
-
-
| Compound | Expected ¹H NMR Signals (imidazole ring) |
| 1,5-dimethyl-1H-imidazole | ~7.3 ppm (s, 1H, H2), ~6.8 ppm (s, 1H, H4) |
| 4-bromo-1,5-dimethyl-1H-imidazole | ~7.4 ppm (s, 1H, H2) |
| 2-bromo-1,5-dimethyl-1H-imidazole | ~6.9 ppm (s, 1H, H4) |
| 2,4-Dibromo-1,5-dimethyl-1H-imidazole | No signals in aromatic region |
Q3: The reaction seems to stall and won't go to completion.
-
Diagnosis: The reaction may not have sufficient activation energy at room temperature, or the solvent may not be optimal.
-
Solution Path:
-
Increase Temperature: Gently heat the reaction mixture to 40-50 °C. Monitor carefully by TLC, as higher temperatures can also lead to side products.
-
Solvent Screening: While DMF and MeCN are good starting points, some reactions benefit from different solvent environments. Consider screening solvents like Dichloromethane (DCM) or Toluene. A change in solvent can alter the solubility and reactivity of the species involved[1].
-
Troubleshooting Decision Tree
Caption: A decision tree for common synthesis issues.
Section 4: Key Optimization Parameters
To transition from a successful reaction to a highly optimized one, systematically evaluate the following parameters.
| Parameter | Options / Range | Rationale & Expected Outcome |
| Brominating Agent | NBS vs. Elemental Bromine (Br₂) | NBS: Safer, easier to handle, generates neutral succinimide byproduct. Br₂: More atom-economical but highly corrosive and volatile. Often requires a base (e.g., NaHCO₃) to neutralize generated HBr, which can complicate the reaction medium[5][7]. |
| Solvent | DMF, MeCN, DCM, Toluene | DMF/MeCN: Polar aprotic solvents that are generally effective for this transformation. DCM: Less polar, can sometimes offer different selectivity or easier workup. Toluene: Non-polar, typically requires heating. Solvent choice can significantly impact reaction rate and byproduct profile[1]. |
| NBS Equivalents | 2.05 - 2.5 eq. | Using a slight excess (2.1-2.2 eq) ensures full conversion. A larger excess may lead to over-bromination, especially with heating. |
| Temperature | 0 °C to 50 °C | Start at 0 °C for controlled initiation. Room temperature is often sufficient. Gentle heating (40-50 °C) can accelerate slow reactions but increases the risk of side products. |
| Reaction Time | 1 - 12 hours | Must be determined empirically via monitoring (e.g., TLC, LC-MS). Over-stirring after completion can sometimes lead to product degradation. |
Section 5: Frequently Asked Questions (FAQs)
Q: How do I effectively remove the succinimide byproduct? A: Succinimide has moderate water solubility. Most of it will be removed during the aqueous workup (water and brine washes). Any remaining trace amounts are typically separated easily from the less polar dibrominated product during silica gel chromatography.
Q: My product is an oil, but literature says it's a solid. What should I do? A: It is likely that your product is impure. Even small amounts of solvent residue or impurities can prevent crystallization. Try re-purifying a small amount by column chromatography. After purification, attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (like ethanol) and then cooling it slowly, or by adding a non-polar solvent (like hexanes) dropwise until turbidity is observed, then cooling.
Q: How should I store the final product? A: Halogenated aromatic compounds are generally stable. Store the purified 2,4-Dibromo-1,5-dimethyl-1H-imidazole in a sealed vial, protected from light, at room temperature or refrigerated to ensure long-term stability.
Q: Can this general procedure be adapted for other substituted imidazoles? A: Yes. This electrophilic bromination protocol is broadly applicable. However, the reactivity of the imidazole ring and the regiochemical outcome will be highly dependent on the electronic properties of the other substituents on the ring[3][8]. Electron-withdrawing groups will deactivate the ring, requiring harsher conditions, while other electron-donating groups will activate it further. Always start with a small-scale test reaction for any new substrate.
References
-
Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. (n.d.).
-
Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
Epoxy - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
-
Product Class 3: Imidazoles - Thieme E-Books & E-Journals. (n.d.). Retrieved January 27, 2026, from [Link]
-
An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
A Bis-Imidazolium Receptor for the Selective Crystallization of Fluoride through Hydrogen Bonding - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]
-
Imidazoles | Chemistry Online. (2022). Retrieved January 27, 2026, from [Link]
-
2,4-Dibromo-1H-imidazole | C3H2Br2N2 | CID 7204871 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
-
Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010). Retrieved January 27, 2026, from [Link]
-
Sequential bromination and methylation of 2‐methyl‐5‐nitro‐1H‐imidazole (218). - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. (n.d.). Retrieved January 27, 2026, from [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]
-
4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
-
Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2? (n.d.). Retrieved January 27, 2026, from [Link]
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.).
-
Allylic Bromination by NBS with Practice Problems - Chemistry Steps. (n.d.). Retrieved January 27, 2026, from [Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
an optimization of time in the bromination of vanillin reaction - Digital Commons @ the Georgia Academy of Science. (n.d.). Retrieved January 27, 2026, from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]
-
Pharmacokinetics-Driven Optimization of 7-Methylimidazo[1,5-a]pyrazin-8(7H)-one as Novel BRD4 Inhibitors. (n.d.). Retrieved January 27, 2026, from [Link]
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- 4. 2,4-Dibromo-1-methyl-1H-imidazole | 53857-60-6 | Benchchem [benchchem.com]
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- 8. chemistry-online.com [chemistry-online.com]
challenges in the synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
An essential building block in medicinal chemistry and materials science, 2,4-Dibromo-1,5-dimethyl-1H-imidazole is a key intermediate for synthesizing a wide range of functional molecules.[1] Its preparation, however, is not without challenges, often leading to issues with yield, purity, and regioselectivity that can impede research and development timelines.
This Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of this synthesis. As Senior Application Scientists, we have compiled field-proven insights, troubleshooting protocols, and detailed procedural guides to help you achieve consistent and successful outcomes in your experiments. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a deeper understanding of the reaction dynamics.
General Synthesis Pathway
The primary route to 2,4-Dibromo-1,5-dimethyl-1H-imidazole involves the direct electrophilic bromination of the 1,5-dimethyl-1H-imidazole starting material. The reaction's success hinges on controlling the stoichiometry of the brominating agent and the reaction conditions to favor the desired disubstituted product.
Caption: General workflow for the synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My reaction shows very low or no conversion of the starting material. What are the likely causes and solutions?
This is a common issue that can typically be traced back to the reagents or reaction conditions.
-
Possible Cause A: Inactive Brominating Agent
-
Explanation: N-Bromosuccinimide (NBS) is sensitive to moisture and can degrade over time, losing its reactivity. Similarly, liquid bromine (Br₂) can be compromised by improper storage.
-
Solution:
-
Verify Reagent Quality: Use a fresh bottle of NBS or purify older NBS by recrystallization from water.
-
Proper Handling: When using Br₂, ensure it is handled under anhydrous conditions in a well-ventilated fume hood.
-
Alternative Reagents: Consider using a different brominating source if reagent quality is a persistent issue. A comparison of common agents is provided in Table 1.
-
-
-
Possible Cause B: Sub-optimal Reaction Temperature
-
Explanation: Electrophilic bromination of the imidazole ring requires sufficient activation energy. If the temperature is too low, the reaction rate will be negligible. Conversely, excessively high temperatures can lead to side reactions and degradation.
-
Solution:
-
Controlled Heating: For NBS brominations, reactions are often run at room temperature or with gentle heating (40-60 °C). If using a less reactive solvent, reflux may be necessary.
-
Exothermic Control: The reaction with elemental bromine is often exothermic. It is typically performed at a low temperature (0-5 °C) with slow, dropwise addition of the bromine to maintain control.[2]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material at different temperatures to find the optimal condition for your specific setup.
-
-
-
Possible Cause C: Purity of Starting Material
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Explanation: The starting material, 1,5-dimethyl-1H-imidazole, may contain impurities that inhibit the reaction.[3] For instance, residual base or acid from its synthesis can neutralize the reaction components.
-
Solution:
-
Characterize Starting Material: Before starting the reaction, confirm the purity of your 1,5-dimethyl-1H-imidazole using ¹H NMR and Mass Spectrometry.
-
Purification: If necessary, purify the starting material by distillation or column chromatography.
-
-
Caption: Troubleshooting workflow for low or no product yield.
Question 2: My crude product analysis (NMR/LC-MS) shows a complex mixture containing mono- and di-brominated species. How can I improve the selectivity for the desired 2,4-dibromo product?
This is a classic regioselectivity and stoichiometry challenge in imidazole chemistry.[4][5] The imidazole ring has multiple positions susceptible to electrophilic attack.[6]
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Possible Cause A: Incorrect Stoichiometry
-
Explanation: The formation of mono-brominated species (4-bromo-1,5-dimethyl-1H-imidazole) is a direct result of using less than two equivalents of the brominating agent.[2] The first bromination is typically faster than the second.
-
Solution:
-
Precise Stoichiometry: Carefully measure and add slightly more than 2.0 equivalents of the brominating agent (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
-
Slow Addition: Add the brominating agent portion-wise or via a syringe pump. This maintains a consistent concentration and can help prevent localized over-concentration that might lead to other side products.
-
-
-
Possible Cause B: Competing Regioisomers
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Explanation: While the C2 and C4 positions are electronically favored for bromination in this substrate, side reactions can occur. The relative reactivity of the C2, C4, and C5 positions in imidazoles is influenced by the substituents present.[6][7]
-
Solution:
-
Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic solvents like chloroform or dichloromethane are commonly used. Acetic acid can also be employed as it can protonate the imidazole, altering the ring's electronic properties.
-
Temperature Control: Running the reaction at the lowest effective temperature can enhance selectivity by favoring the kinetically controlled product.
-
-
Question 3: I am struggling to separate the desired 2,4-dibromo product from its isomers and other impurities via column chromatography.
Purification is often the most significant hurdle.[8]
-
Explanation: Regioisomers of dibrominated dimethylimidazoles often have very similar polarities, causing them to co-elute during standard silica gel chromatography.
-
Solution:
-
Optimize Chromatography System:
-
Solvent System: Experiment with different solvent systems. A shallow gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (if the compounds are basic) can sometimes improve separation.
-
High-Performance Flash Chromatography: Utilize smaller particle size silica or automated flash chromatography systems for higher resolution.
-
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique to remove impurities, especially if they are present in smaller amounts. Test a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Preparative-TLC/HPLC: For small-scale syntheses or when high purity is critical, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective but more resource-intensive options.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the regioselectivity in this bromination? A1: The bromination of 1,5-dimethyl-1H-imidazole is an electrophilic aromatic substitution. The imidazole ring is electron-rich. The N1-methyl group is electron-donating, and the C5-methyl group also donates electron density into the ring via hyperconjugation. This activates the C4 and C2 positions towards electrophilic attack. The C4 position is generally the most activated and will typically be brominated first, followed by the C2 position.
Caption: Simplified mechanism for the sequential bromination of 1,5-dimethyl-1H-imidazole.
Q2: Which brominating agent, Br₂ or NBS, is preferable? A2: Both can be effective, but they have different practical considerations.
-
Elemental Bromine (Br₂): Highly reactive and cost-effective, but it is corrosive, volatile, and requires careful handling in a fume hood. Its high reactivity can sometimes lead to over-bromination if not controlled.[9]
-
N-Bromosuccinimide (NBS): A solid crystalline reagent that is easier and safer to handle than liquid bromine.[10][11] It often provides cleaner reactions with fewer side products, making it a popular choice in many laboratory settings.
Q3: How can I definitively confirm the structure and regiochemistry of my final product? A3: A combination of spectroscopic techniques is essential.
-
¹H NMR: The number of signals in the aromatic region will be indicative. The starting material has two aromatic protons. The mono-bromo intermediate will have one, and the desired di-bromo product will have none.
-
¹³C NMR: The number of signals and their chemical shifts will change upon bromination.
-
Mass Spectrometry (MS): This is crucial for confirming the number of bromine atoms. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. A molecule with two bromine atoms, like the target product, will show a characteristic isotopic cluster pattern (M, M+2, M+4) with a ratio of roughly 1:2:1.[2]
Q4: What are the key safety precautions for this synthesis? A4: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Bromine (Br₂): Highly toxic, corrosive, and can cause severe burns. Handle only in a fume hood and have a sodium thiosulfate solution ready for quenching spills.
-
N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of the powder and contact with skin and eyes.
-
Solvents: Chloroform and other halogenated solvents are toxic and should be handled with care.
Experimental Protocols & Data
Protocol 1: Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
Materials:
-
1,5-dimethyl-1H-imidazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,5-dimethyl-1H-imidazole (1.0 eq) in chloroform.
-
Add N-Bromosuccinimide (2.1 eq) to the solution in portions over 15 minutes.
-
Heat the reaction mixture to a gentle reflux (or stir at room temperature) and monitor its progress by TLC (e.g., using 10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.
-
After completion, cool the mixture to room temperature.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine species), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel (e.g., gradient elution with 10-40% ethyl acetate in hexanes).
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Formula | Physical State | Typical Conditions | Pros | Cons |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid | Room Temp or Reflux in CHCl₃, CCl₄ | Easy to handle, selective | Higher cost, can require initiator |
| Elemental Bromine | Br₂ | Liquid | 0 °C to Room Temp in AcOH, H₂O | Low cost, highly reactive | Highly toxic and corrosive, less selective |
Table 2: Representative Spectroscopic Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key Mass Spec Data (m/z) |
| 1,5-dimethyl-1H-imidazole | ~7.3 (s, 1H, H2), ~6.8 (s, 1H, H4) | M⁺ peak corresponding to C₅H₈N₂ |
| 4-Bromo-1,5-dimethyl-1H-imidazole | ~7.4 (s, 1H, H2) | Isotopic cluster for 1 Br (M, M+2) |
| 2,4-Dibromo-1,5-dimethyl-1H-imidazole | No signals in the aromatic region | Isotopic cluster for 2 Br (M, M+2, M+4) |
References
- Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synlett.
- BenchChem. (2025). Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis: A Comparative Guide. BenchChem Technical Support.
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
- Biosynth. (n.d.). 1,5-dimethyl-1H-imidazole.
- BenchChem. (2025). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem Technical Support.
- Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10(5), 1079-1087.
- Pedada, V. et al. (2025). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. ResearchGate.
- Bellina, F., & Rossi, R. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Angewandte Chemie International Edition, 50(44), 10484-10488.
- MySkinRecipes. (n.d.). 2,4-dibromo-5-methyl-1H-imidazole.
- Chemistry Online. (2022). Imidazoles.
- BenchChem. (n.d.). 1-(Bromomethyl)-1H-imidazole.
Sources
- 1. 2,4-dibromo-5-methyl-1H-imidazole [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective synthesis of 1,4-disubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry-online.com [chemistry-online.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Side Reactions in the Bromination of 1,5-Dimethyl-1H-imidazole
Welcome to the Technical Support Center for the bromination of 1,5-dimethyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this electrophilic substitution. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to optimize your reaction outcomes.
Introduction to the Challenges
The bromination of the 1,5-dimethyl-1H-imidazole ring is a crucial transformation in the synthesis of various biologically active molecules. However, the electron-rich nature of the imidazole core, coupled with the directing effects of the two methyl groups, presents significant challenges in achieving high selectivity and yield. The primary hurdles that researchers face are controlling the regioselectivity of the bromination and preventing over-bromination. This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when brominating 1,5-dimethyl-1H-imidazole?
A1: The most prevalent side reactions are the formation of regioisomers and poly-brominated products. Specifically, you may encounter:
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Regioisomers: Bromination can occur at the C2 or C4 positions, leading to a mixture of 2-bromo-1,5-dimethyl-1H-imidazole and 4-bromo-1,5-dimethyl-1H-imidazole. The separation of these isomers can be challenging.
-
Over-bromination: The high reactivity of the imidazole ring can lead to the formation of di-brominated products, such as 2,4-dibromo-1,5-dimethyl-1H-imidazole, even when using a single equivalent of the brominating agent.[1]
Q2: Which position on the 1,5-dimethyl-1H-imidazole ring is most reactive towards electrophilic bromination?
A2: The C4 position is generally the most electron-rich and sterically accessible, making it the most likely site for initial bromination. The C2 position is the next most reactive site. The relative reactivity can be influenced by reaction conditions.
Q3: Why is it difficult to achieve mono-bromination with high selectivity?
A3: The introduction of a bromine atom onto the imidazole ring does not significantly deactivate the ring towards further electrophilic attack. This means that the mono-brominated product can readily react further with the brominating agent to form di-brominated species.[1]
Q4: What are the best brominating agents for this reaction?
A4: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of electron-rich heterocycles like imidazoles.[1][2] It is generally milder and easier to handle than liquid bromine.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Formation of a Mixture of Regioisomers (2-bromo and 4-bromo)
Causality: The electronic and steric effects of the two methyl groups on the imidazole ring do not provide absolute regiocontrol, leading to electrophilic attack at both the C2 and C4 positions. The ratio of these isomers can be sensitive to reaction parameters.
Troubleshooting Protocol:
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance the kinetic control of the reaction. This can favor the formation of the sterically less hindered product.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic solvents of varying polarity should be screened. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common starting points.
-
Slow Addition of Brominating Agent: Add the brominating agent (e.g., a solution of NBS in the reaction solvent) dropwise over an extended period. This maintains a low concentration of the electrophile, which can improve selectivity.
-
Purification Strategy: If a mixture of isomers is unavoidable, separation by column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Preparative thin-layer chromatography (prep-TLC) may also be necessary for difficult separations.[2]
Issue 2: Over-bromination Resulting in Di-brominated Products
Causality: As mentioned, the mono-brominated imidazole is still reactive towards further bromination. This is particularly problematic if the reaction is allowed to proceed for too long or if an excess of the brominating agent is used.
Troubleshooting Protocol:
-
Stoichiometry is Key: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of NBS). This will leave some starting material unreacted but will significantly reduce the formation of the di-bromo product. The unreacted starting material is typically easier to separate from the mono-brominated product than the di-brominated impurity.
-
Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to a satisfactory level, before significant amounts of the di-bromo product appear.
-
Selective Debromination (Advanced): In some cases, it may be feasible to over-brominate to the di-bromo compound and then selectively remove one bromine atom. However, this can be challenging and often results in a mixture of products.[1]
Experimental Protocols
Protocol 1: Regioselective Mono-bromination of 1,5-Dimethyl-1H-imidazole
This protocol aims to maximize the yield of the mono-brominated product while minimizing over-bromination.
Materials:
-
1,5-Dimethyl-1H-imidazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,5-dimethyl-1H-imidazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (0.95 eq) in anhydrous DCM.
-
Add the NBS solution dropwise to the imidazole solution over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC. Once the starting material is mostly consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers and any unreacted starting material or di-brominated byproducts.
Data Presentation
Table 1: Hypothetical Product Distribution under Different Reaction Conditions
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Ratio (4-bromo:2-bromo:dibromo) |
| 1 | NBS (1.0) | DCM | 25 | 50 : 30 : 20 |
| 2 | NBS (0.95) | DCM | 0 | 65 : 25 : 10 |
| 3 | NBS (0.95) | THF | -78 | 75 : 15 : <5 |
| 4 | Br₂ (1.0) | AcOH | 25 | 40 : 20 : 40 |
Note: This data is illustrative and the actual results may vary.
Visualizations
Diagram 1: Reaction Scheme of Bromination and Side Reactions
Caption: Main bromination pathway and the over-bromination side reaction.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A stepwise approach to addressing poor regioselectivity.
References
- CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
Sources
Technical Support Center: Large-Scale Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
Introduction
Welcome to the technical support guide for the large-scale synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole. This molecule is a crucial substituted imidazole derivative, serving as a versatile building block in the development of novel therapeutics and advanced materials. However, its synthesis, particularly at scale, presents significant challenges related to selectivity, process safety, and purification.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into troubleshooting common issues, ensuring process robustness, and maintaining scientific integrity from lab to plant scale. We will explore the causality behind experimental choices, offer validated protocols, and address the critical safety considerations inherent in large-scale bromination reactions.
Section 1: Synthesis Strategy & Key Challenges
The most direct and common approach to synthesizing 2,4-Dibromo-1,5-dimethyl-1H-imidazole is via the electrophilic bromination of the 1,5-dimethyl-1H-imidazole starting material. The reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) or liquid bromine.
1.1 Predicted Synthetic Workflow
The proposed synthesis follows a straightforward, single-step transformation. However, control over each parameter is critical for success.
Caption: Proposed workflow for the synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole.
1.2 Core Technical Challenges
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Regioselectivity: The imidazole ring has multiple positions available for substitution. While the electronic properties of 1,5-dimethyl-1H-imidazole favor bromination at the C2 and C4 positions, minor isomers can form depending on reaction conditions. Controlling regioselectivity is paramount and is influenced by factors like solvent, temperature, and the specific brominating agent used.[1]
-
Over-bromination: The imidazole ring is highly activated, making it susceptible to multiple halogenations. It is common to form mono-brominated intermediates and, potentially, tri-brominated byproducts.[2] Achieving high selectivity for the desired di-bromo product requires precise control over stoichiometry and reaction time.[3]
-
Purification at Scale: The polarity of the desired product and the various brominated byproducts can be very similar. This makes separation by traditional column chromatography challenging and often impractical for large quantities.[4] Developing a robust crystallization or extraction-based purification method is essential for industrial-scale production.[5]
-
Process Safety: Large-scale brominations can be highly exothermic, posing a risk of thermal runaway.[6] Furthermore, certain reagent-solvent combinations, such as N-Bromosuccinimide (NBS) in Dimethylformamide (DMF), are known to be hazardous and can undergo violent decomposition at elevated temperatures.[7][8]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Issue Cluster: Poor Yield & Selectivity
Q: My reaction yields are low, and HPLC analysis shows a mixture of starting material, mono-bromo, and di-bromo products. How can I drive the reaction to completion and improve selectivity for the di-bromo product?
A: This is a classic challenge in imidazole halogenation, stemming from insufficient bromination or competitive reaction rates.
-
Causality: The first bromination is typically faster than the second. If an insufficient amount of brominating agent is used or if it's consumed by side reactions, the reaction will stall, leaving a mixture of products.
-
Troubleshooting Steps:
-
Stoichiometry Adjustment: The theoretical stoichiometry is 2.0 equivalents of the brominating agent. On a large scale, it's common to require a slight excess (e.g., 2.05-2.1 equivalents) to compensate for any reagent degradation or minor side reactions. Incrementally increase the charge of your brominating agent and monitor the effect on the product distribution by HPLC.
-
Controlled Addition & Temperature: Add the brominating agent (especially solid NBS) portion-wise or as a solution over time. This maintains a steady, low concentration of the electrophile, which can favor the desired second bromination over side reactions. Maintain a constant, low temperature (e.g., 0-5 °C) to moderate the reaction rate and improve selectivity.
-
Reaction Time: Ensure the reaction is allowed to run to completion. Take aliquots for HPLC or TLC analysis every hour after the final addition of the brominating agent until the consumption of the mono-bromo intermediate has plateaued.
-
Q: I'm observing an unexpected isomer in my crude product. What influences the regioselectivity of this bromination?
A: Regioselectivity is a delicate balance of electronic and steric effects, heavily influenced by your reaction conditions.[1]
-
Causality: The N1-methyl group and the C5-methyl group are both electron-donating and will direct electrophilic substitution. The C2 position is electronically activated, and the C4 position is also highly activated. While 2,4-dibromination is the expected outcome, harsh conditions or certain solvents can alter this selectivity. The intermediate carbocation stability during the electrophilic aromatic substitution mechanism dictates the final product distribution.[9]
-
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Non-polar solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are often preferred for NBS brominations. More polar solvents like acetonitrile (ACN) or acetic acid can also be used, but may yield different selectivity profiles. Avoid DMF due to significant safety hazards.[7][8]
-
Brominating Agent: Different brominating agents have different steric bulk and reactivity. NBS is a common choice, but others like 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) may offer different selectivity and an improved safety profile.[7] Liquid bromine (Br₂) is highly reactive and can lead to less selective reactions and over-bromination if not added with extreme care.[2]
-
pH Control: If using liquid bromine, acidic byproducts (HBr) are formed. This can protonate the imidazole ring, deactivating it towards further substitution. Including a non-nucleophilic base can sometimes be necessary, though it complicates the reaction.
-
Issue Cluster: Purification & Work-up
Q: Column chromatography is not a viable option for purifying my multi-kilogram batch. How can I effectively purify the product?
A: For large-scale purification of halogenated imidazoles, crystallization is the preferred method.[5]
-
Causality: Small differences in polarity between the starting material, mono-, and di-brominated species make chromatographic separation inefficient at scale.[4] A well-designed crystallization protocol exploits differences in solubility to isolate the desired product in high purity.
-
Troubleshooting Steps:
-
Solvent Screening for Recrystallization: The goal is to find a solvent system where the desired 2,4-dibromo product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities remain in the mother liquor.
-
Recommended Screening Solvents: Start with single solvents like isopropanol (IPA), ethyl acetate, or toluene. If a single solvent is not effective, move to a two-solvent system (e.g., Toluene/Heptane, Ethyl Acetate/Hexane, IPA/Water).
-
-
Protocol for Recrystallization:
-
Dissolve the crude material in a minimal amount of the hot solvent (or the more soluble solvent of a binary system).
-
If needed, perform a hot filtration to remove any insoluble particulates.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can be beneficial.
-
Once crystallization appears complete, cool the mixture further in an ice bath to maximize yield.
-
Isolate the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Q: During the aqueous work-up, I'm experiencing emulsion issues or product loss. How can I optimize the work-up procedure?
A: Emulsions and product loss are common when dealing with nitrogen-containing heterocycles.
-
Causality: Imidazole derivatives can act as surfactants, leading to emulsions. They can also be partially water-soluble, especially if protonated by acidic byproducts, leading to loss in the aqueous layer.
-
Troubleshooting Steps:
-
Quenching: After the reaction, quench any excess brominating agent with a solution of sodium thiosulfate (Na₂S₂O₃). This is a critical step to prevent further reactions during work-up.
-
Basification: Use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in your aqueous wash to neutralize any acidic byproducts (HBr, succinimide) and ensure your imidazole product is in its free base form, which minimizes its water solubility.
-
Brine Wash: After the basic wash, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, further decreasing the solubility of your organic product and helping to break up emulsions.
-
Issue Cluster: Scale-up & Safety
Q: I am planning to scale up this bromination. What are the most critical safety risks I need to address?
A: Thermal runaway and reagent instability are the primary hazards.
-
Causality: Bromination is an exothermic process. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. If the rate of heat generation exceeds the rate of heat removal, a dangerous thermal runaway can occur.[6] Additionally, the combination of NBS with DMF is known to be thermally unstable and can decompose exothermically and autocatalytically, even at temperatures as low as 80 °C.[8][10] The safe working temperature for a 22 wt% solution of NBS in DMF has been established as low as 32 °C.[8]
-
Mitigation Strategies:
-
Avoid DMF: The first and most critical step is to replace DMF as the solvent. Acetonitrile or dichloromethane are safer alternatives.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) studies to understand the thermal profile of the reaction, including the heat of reaction and the onset temperature of any decomposition.
-
Controlled Dosing: Never add the brominating agent all at once. Use a dosing pump for liquids or a solids-dosing funnel for solids to add the reagent at a controlled rate, ensuring the cooling system can manage the heat output.
-
Emergency Preparedness: Ensure the reactor is equipped with proper emergency pressure relief systems. Have a quench plan ready in case of a thermal deviation.
-
Section 3: Recommended Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
Disclaimer: This protocol is a representative procedure and must be adapted and validated for specific equipment and safety protocols at your facility. A thorough Process Hazard Analysis (PHA) must be conducted before execution.
-
Reagents & Equipment:
-
1,5-Dimethyl-1H-imidazole (1.00 kg, 10.4 mol)
-
N-Bromosuccinimide (NBS) (3.79 kg, 21.3 mol, 2.05 equiv.)
-
Acetonitrile (ACN) (15 L)
-
10% w/v Sodium Thiosulfate solution (5 L)
-
Saturated Sodium Bicarbonate solution (8 L)
-
Saturated Sodium Chloride (Brine) solution (5 L)
-
Toluene (for recrystallization, ~5-8 L)
-
Heptane (for recrystallization, ~5-8 L)
-
20 L temperature-controlled reactor with overhead stirring, nitrogen inlet, and addition funnel/solids doser.
-
-
Procedure:
-
Charge the reactor with 1,5-Dimethyl-1H-imidazole (1.00 kg) and Acetonitrile (10 L).
-
Begin stirring and cool the reactor contents to 0-5 °C.
-
Once the temperature is stable, begin the portion-wise addition of N-Bromosuccinimide (3.79 kg) over 3-4 hours. Crucial: Monitor the internal temperature closely. Do not allow it to exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by HPLC. The reaction is complete when the mono-bromo intermediate is <2% of the total product area.
-
Once complete, slowly add the 10% Sodium Thiosulfate solution to the reactor to quench any unreacted NBS. A slight exotherm may be observed.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile.
-
To the resulting slurry, add Toluene (10 L) and Saturated Sodium Bicarbonate solution (8 L). Stir for 30 minutes.
-
Separate the layers. Wash the organic layer with Brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.
-
Recrystallization: Add Toluene (approx. 4 L per kg of crude) to the crude product and heat to 60-70 °C until fully dissolved. Slowly add Heptane (approx. 4 L) while maintaining the temperature.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours.
-
Filter the resulting solid, wash with a cold Toluene/Heptane (1:1) mixture, and dry in a vacuum oven at 40 °C to a constant weight.
-
Expected Yield: 2.1 - 2.4 kg (80-90%); Purity (by HPLC): >98%.
-
Protocol 2: Quality Control by HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Expected Elution Order: Starting Material -> Mono-bromo -> Di-bromo product.
Section 4: Data Summary & Process Logic
Table 1: Brominating Agent Stoichiometry vs. Product Distribution
| Equivalents of NBS | Starting Material (%) | Mono-bromo Intermediate (%) | 2,4-Dibromo Product (%) | Notes |
| 1.0 | ~5-10% | ~80-90% | ~1-5% | Useful for isolating the mono-bromo species if desired. |
| 1.9 | < 2% | ~10-15% | ~85-90% | Inefficient conversion, requires difficult purification. |
| 2.05 | < 0.5% | < 2% | >97% | Optimal range for high conversion and selectivity. |
| 2.2 | < 0.5% | < 1% | >98% | Increased risk of over-bromination byproducts. |
Note: Percentages are representative area-% by HPLC of the crude reaction mixture before purification.
Troubleshooting Flowchart
Caption: A logic diagram for troubleshooting common synthesis issues.
Section 5: Frequently Asked Questions (FAQs)
Q1: Is N-Bromosuccinimide (NBS) the best choice for this reaction? What are the alternatives? A1: NBS is a good choice because it is a solid, making it easier to handle than liquid bromine, and it is generally selective.[7] However, alternatives like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are also effective and may offer a better thermal stability profile. Liquid bromine is highly effective but more hazardous to handle and can lead to lower selectivity if addition is not perfectly controlled.[2]
Q2: How should I properly dispose of the waste from the quench and washes? A2: All aqueous waste streams will contain succinimide, sodium salts (thiosulfate, bicarbonate, bromide), and trace amounts of organic material. This waste should be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations.[11] Do not discharge to the sewer.
Q3: Can this reaction be performed in a flow chemistry setup for improved safety? A3: Absolutely. Flow chemistry is an excellent strategy for enhancing the safety of hazardous reactions like bromination. By using a continuous flow reactor, the reaction volume at any given moment is very small, which drastically minimizes the risk associated with a potential exotherm. It also allows for superior heat transfer and precise control over reaction time, which can lead to improved selectivity and yield.
References
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Importance and Involvement of Imidazole Structure in Current and Future Therapy. (MDPI) [Link]
-
A Dangerous Bromance. (Scientific Update) [Link]
-
Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. (Thieme Connect) [Link]
-
From Other Imidazoles by Substitution of Hydrogen. (YouTube) [Link]
-
Imidazoles. (Chemistry Online) [Link]
-
Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. (ACS Publications) [Link]
-
Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). (ResearchGate) [Link]
-
Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. (ACS Publications) [Link]
-
Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. (ResearchGate) [Link]
- Process for purifying imidazoles and imidazol-based agents by crystallisation.
-
Regioselective synthesis of 1,4-disubstituted imidazoles. (PubMed) [Link]
-
Synthesis and Reactions of Brominated 2-Nitroimidazoles. (RSC Publishing) [Link]
-
4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide. (NIH National Library of Medicine) [Link]
-
Preparation of Imidazoles, Part 1: By Cyclocondensation. (YouTube) [Link]
-
Synthesis of substituted imidazoles from phenacyl bromides. (ResearchGate) [Link]
-
I've been running an appel reaction to generate an alkyl bromide from an alcohol/PPh3/Br2. Now we want to try to make the iodide; why does this reaction require imidazole? (Reddit) [Link]
-
Electrophilic Activation of Molecular Bromine Mediated by I(III). (ChemRxiv) [Link]
-
Discovery of Potent and Selective Halogen-Substituted Imidazole-Thiosemicarbazides for Inhibition of Toxoplasma gondii Growth In Vitro via Structure-Based Design. (MDPI) [Link]
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Imidazole synthesis. (Organic Chemistry Portal) [Link]
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (NIH National Library of Medicine) [Link]
-
Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. (ResearchGate) [Link]
-
Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. (MDPI) [Link]
-
Regioselectivity of pyrazole bromination. (Reddit) [Link]
-
Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation. (ACS Publications) [Link]
-
Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. (Hovione) [Link]
-
An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (ResearchGate) [Link]
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Validation & Comparative
A Comparative Guide to the Structural Validation of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
A Senior Application Scientist's Perspective on Method Selection and Data Interpretation
In the landscape of pharmaceutical and agrochemical research, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and successful product development. For researchers and drug development professionals, the synthesis of molecules like 2,4-Dibromo-1,5-dimethyl-1H-imidazole, a substituted imidazole with potential biological activity, necessitates a robust and multifaceted approach to its structural validation. This guide provides an in-depth comparison of the preeminent technique for absolute structure determination, single-crystal X-ray crystallography, with essential spectroscopic methods that provide complementary and corroborative evidence.
While a definitive crystal structure for the title compound, 2,4-Dibromo-1,5-dimethyl-1H-imidazole, has not been publicly reported, this guide will leverage the crystallographic data of a closely related analogue, 4,5-Dibromo-1-methyl-1H-imidazole , to illustrate the principles and power of this technique. We will then explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy serve as indispensable tools for comprehensive structural elucidation, particularly when a crystal structure is elusive.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and stereochemistry, which are critical for understanding a molecule's reactivity and its interaction with biological targets.
A Case Study: The Crystal Structure of 4,5-Dibromo-1-methyl-1H-imidazole
To exemplify the insights gained from X-ray crystallography, we will consider the published structure of 4,5-Dibromo-1-methyl-1H-imidazole. The crystallographic data for this compound is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 209947.[1] The study, published in Acta Crystallographica Section E, reveals key structural features that can be extrapolated to understand the probable solid-state conformation of the title compound.[2]
The asymmetric unit of 4,5-Dibromo-1-methyl-1H-imidazole contains two independent molecules.[2] This observation is crucial as it can indicate the presence of different conformational isomers or packing arrangements in the solid state. The imidazole ring is planar, as expected for an aromatic system. The C-Br bond lengths and the C-N-C bond angles within the imidazole ring are precisely determined, providing a benchmark for computational models of similar structures.
Table 1: Key Crystallographic Data for 4,5-Dibromo-1-methyl-1H-imidazole
| Parameter | Value |
| CCDC Deposition Number | 209947[1] |
| Empirical Formula | C4H4Br2N2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.334 (2) |
| b (Å) | 10.999 (2) |
| c (Å) | 12.043 (2) |
| β (°) | 106.99 (3) |
| Volume (ų) | 1308.2 (4) |
| Z | 8 (2 molecules in asymmetric unit)[2] |
| R-factor (%) | 4.3 |
Data extracted from the publication associated with CCDC 209947.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The causality behind each step is critical for obtaining high-quality crystals suitable for diffraction.
-
Crystallization: The paramount and often most challenging step is growing single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. For a molecule like 2,4-Dibromo-1,5-dimethyl-1H-imidazole, solvents such as ethanol, acetone, or a mixture of dichloromethane and hexane would be logical starting points. The slow cooling of a saturated solution or vapor diffusion of a non-solvent into a solution of the compound are also effective techniques. The rationale is to allow the molecules to self-assemble into a highly ordered crystal lattice, minimizing defects.
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves the quality of the data. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to best fit the experimental diffraction data, resulting in the final, precise atomic coordinates.
The Indispensable Trio: Spectroscopic Validation
In the absence of a crystal structure, or as a necessary complement to it, a combination of spectroscopic techniques is essential for a thorough structural validation.
Figure 1: A representative workflow for the structural validation of a novel synthetic compound, highlighting the complementary nature of different analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2,4-Dibromo-1,5-dimethyl-1H-imidazole, a suite of NMR experiments would be employed.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is important to avoid interfering signals. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
¹H NMR: This experiment identifies the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).
-
¹³C NMR: This experiment identifies the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.
Table 2: Predicted NMR Data for 2,4-Dibromo-1,5-dimethyl-1H-imidazole
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| ¹H | ~ 3.7 | Singlet | N-CH₃ group. The chemical shift is influenced by the nitrogen atom. |
| ¹H | ~ 2.3 | Singlet | C-CH₃ group. Attached to the imidazole ring. |
| ¹³C | ~ 145 | Singlet | C2 of the imidazole ring (between the two N atoms). |
| ¹³C | ~ 120 | Singlet | C4 of the imidazole ring (with Br attached). |
| ¹³C | ~ 130 | Singlet | C5 of the imidazole ring (with CH₃ attached). |
| ¹³C | ~ 35 | Singlet | N-CH₃ carbon. |
| ¹³C | ~ 15 | Singlet | C-CH₃ carbon. |
These are estimated values based on known chemical shifts of similar imidazole derivatives.[3]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer valuable information about its structure.
Experimental Protocol: Electron Ionization (EI) and Electrospray Ionization (ESI)
-
Sample Preparation: For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (µg/mL to ng/mL).[4][5] For EI-MS, a small amount of the solid or a concentrated solution is introduced into the instrument.
-
Ionization: In EI, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.[6] In ESI, a high voltage is applied to a liquid to create an aerosol, resulting in protonated or deprotonated molecular ions with less fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Table 3: Expected Mass Spectrometry Data for 2,4-Dibromo-1,5-dimethyl-1H-imidazole
| Ionization Mode | Expected m/z | Interpretation |
| ESI | [M+H]⁺ | Molecular ion peak, confirming the molecular weight. The isotopic pattern will be characteristic of a molecule containing two bromine atoms. |
| EI | M⁺ | Molecular ion peak. |
| EI | Various fragments | Fragmentation pattern can reveal the loss of methyl groups, bromine atoms, and cleavage of the imidazole ring, providing structural clues.[7][8] |
The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, which is a definitive indicator of a dibrominated compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr pellet method, a small amount of the sample is ground with potassium bromide and pressed into a thin pellet.
-
Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the absorbance is measured.
Table 4: Expected FTIR Absorption Bands for 2,4-Dibromo-1,5-dimethyl-1H-imidazole
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H on the imidazole ring |
| ~2950-2850 | C-H stretch | Aliphatic C-H of the methyl groups |
| ~1600-1450 | C=C and C=N stretch | Imidazole ring skeletal vibrations |
| ~1450-1350 | C-H bend | Methyl group bending vibrations |
| Below 800 | C-Br stretch | Carbon-bromine bonds |
Characteristic absorption frequencies for imidazole moieties can be found in various spectroscopic databases and literature.[10][11]
Comparative Analysis and Best Practices
Figure 2: A comparative overview of the strengths and limitations of the primary analytical techniques for structural validation.
For a novel compound like 2,4-Dibromo-1,5-dimethyl-1H-imidazole, a multi-pronged validation strategy is not just recommended; it is a scientific necessity. While X-ray crystallography provides the ultimate proof of structure, its reliance on successful crystallization means it is not always feasible. In such cases, the combination of high-resolution mass spectrometry (to confirm the elemental formula) and a full suite of 1D and 2D NMR experiments (to establish the complete bonding framework) can provide an exceptionally high degree of confidence in the assigned structure. FTIR serves as a rapid and straightforward check for the presence of expected functional groups.
By understanding the causality behind the experimental choices and the unique insights provided by each technique, researchers, scientists, and drug development professionals can confidently and rigorously validate their synthesized molecules, ensuring the integrity of their subsequent research and development efforts.
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PubChem. 4,5-Dibromo-1-methyl-1H-imidazole. National Center for Biotechnology Information. [Link]
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Glidewell, C., Low, J. N., & Skakle, J. M. S. (2003). 4,5-Dibromo-1-methyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 59(4), o467-o469. [Link]
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The Emergence of Dihaloimidazoles as N-Heterocyclic Carbene Precursors: A Comparative Analysis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of catalysis, N-heterocyclic carbenes (NHCs) have firmly established themselves as a pivotal class of ligands, rivaling and often surpassing traditional phosphines in their efficacy and stability.[1][2] The versatility of NHCs stems from their unique electronic and steric properties, which can be finely tuned to optimize catalytic performance in a vast array of chemical transformations, including cross-coupling reactions, metathesis, and C-H activation.[3] The predominant route to NHC-metal complexes involves the deprotonation of imidazolium or imidazolinium salt precursors.[1] However, an alternative and mechanistically distinct pathway, the oxidative addition of 2-halo- or 2,4-dihalo-imidazoles to low-valent metal centers, presents an intriguing and potentially advantageous strategy. This guide provides a comprehensive comparison of 2,4-Dibromo-1,5-dimethyl-1H-imidazole as an NHC precursor against widely-used imidazolium salt alternatives, such as IPr·HCl and IMes·HCl.
Introduction to N-Heterocyclic Carbene Precursors
N-heterocyclic carbenes are persistent carbenes, with the carbene carbon atom situated between two nitrogen atoms within a heterocyclic ring.[4] This arrangement provides significant electronic stabilization. The most common NHCs are derived from imidazole, and their precursors are typically imidazolium salts. These salts are deprotonated in situ or prior to reaction with a metal source to generate the free carbene, which then coordinates to the metal center.
Alternatively, halogenated imidazoles can serve as NHC precursors through an oxidative addition mechanism.[5] In this process, a low-valent metal center, such as Palladium(0), inserts into the carbon-halogen bond of the imidazole, forming a metal-NHC complex and increasing the oxidation state of the metal.[6] This guide will focus on 2,4-Dibromo-1,5-dimethyl-1H-imidazole as a representative of this latter class of precursors.
Synthesis of NHC Precursors: A Tale of Two Pathways
The synthetic accessibility and scalability of a precursor are critical considerations for its practical application. Here, we compare the synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole with that of the common imidazolium salt precursors, IPr·HCl and IMes·HCl.
2,4-Dibromo-1,5-dimethyl-1H-imidazole: A Proposed Synthesis
Proposed Experimental Protocol for the Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole:
-
To a solution of 1,5-dimethyl-1H-imidazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C, add N-bromosuccinimide (2.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,4-Dibromo-1,5-dimethyl-1H-imidazole.
Diagram of the Proposed Synthesis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole
Caption: Proposed synthetic route to 2,4-Dibromo-1,5-dimethyl-1H-imidazole.
Conventional Imidazolium Salt Precursors: The IPr·HCl and IMes·HCl Case
The synthesis of IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) and IMes·HCl (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) is well-established and typically involves a multi-step process.[2] The general approach involves the condensation of the corresponding aniline (2,6-diisopropylaniline for IPr and 2,4,6-trimethylaniline for IMes) with glyoxal to form a diimine, followed by cyclization with a formaldehyde equivalent and a chloride source.[2] While these procedures are reliable, they can involve multiple purification steps and the handling of sensitive reagents.
Generation of the NHC-Metal Complex: Oxidative Addition vs. Deprotonation
The mechanism by which the NHC precursor generates the active NHC-metal complex is a key point of differentiation.
2,4-Dibromo-1,5-dimethyl-1H-imidazole: The Oxidative Addition Pathway
The 2,4-dibromo-1,5-dimethyl-1H-imidazole precursor is expected to react with a low-valent metal source, such as a Palladium(0) complex, via oxidative addition.[5] In this step, the Pd(0) center inserts into one of the C-Br bonds of the imidazole ring, resulting in a Pd(II)-NHC complex.[6] This process is base-free, which can be a significant advantage in reactions where the substrate or other components are base-sensitive.
Diagram of NHC-Pd Complex Formation via Oxidative Addition
Caption: Formation of a Pd-NHC complex via oxidative addition.
Imidazolium Salts: The Deprotonation Pathway
The conventional route using imidazolium salts like IPr·HCl and IMes·HCl requires a base to deprotonate the acidic proton at the C2 position of the imidazolium ring, generating the free NHC.[1] This free carbene then coordinates to the metal center. The choice of base is critical, as it must be strong enough to effect deprotonation but not so strong as to cause undesired side reactions. Common bases include potassium tert-butoxide, sodium hydride, and organolithium reagents. The presence of a stoichiometric amount of a strong base and the resulting salt byproduct can sometimes complicate the reaction and purification processes.
Comparative Efficacy in Catalysis: A Prospective Analysis
A direct, data-driven comparison of the catalytic efficacy of NHC ligands derived from 2,4-Dibromo-1,5-dimethyl-1H-imidazole versus those from IPr·HCl and IMes·HCl is challenging due to the lack of published studies utilizing the former in catalytic applications. However, a prospective analysis based on the structural and electronic properties of the resulting NHCs can provide valuable insights.
Steric and Electronic Properties
The NHC generated from 2,4-Dibromo-1,5-dimethyl-1H-imidazole would be 1,3-dimethyl-4-bromo-imidazol-2-ylidene. This NHC is significantly less sterically demanding than the bulky IPr and IMes ligands, which feature large aryl groups on the nitrogen atoms. The steric bulk of IPr and IMes is often credited with their success in promoting challenging cross-coupling reactions by stabilizing the active catalytic species and promoting reductive elimination.[8] Conversely, the smaller size of the dimethyl-substituted NHC may be advantageous in reactions where substrate access to the metal center is a limiting factor.
Electronically, the presence of a bromine atom at the 4-position of the imidazole ring in the NHC derived from the dibromo precursor would make it more electron-withdrawing compared to the electron-rich IPr and IMes ligands. This difference in electronic character could influence the catalytic activity and selectivity in various reactions.
Potential Advantages of the Oxidative Addition Approach
-
Base-Free Conditions: The most significant potential advantage is the ability to generate the NHC-metal complex without the need for a strong base. This is particularly beneficial for reactions involving base-sensitive functional groups.
-
Simplified Reaction Setup: The absence of a strong base and the corresponding salt byproduct can simplify the reaction workup and purification.
-
Potentially Milder Reaction Conditions: Oxidative addition can often proceed under milder conditions than those required for the deprotonation of some imidazolium salts.
Potential Disadvantages of the Oxidative Addition Approach
-
Stoichiometric Halide Generation: The oxidative addition process generates a halide anion, which remains in the coordination sphere of the metal or as a counterion. This may influence the catalytic cycle.
-
Limited Commercial Availability: Compared to the wide variety of commercially available imidazolium salts, halogenated imidazole precursors are less common.
-
Potential for Side Reactions: The presence of a second bromo substituent on the imidazole ring could potentially lead to side reactions or the formation of di-metallic species.
Comparative Data Summary
| Feature | 2,4-Dibromo-1,5-dimethyl-1H-imidazole | IPr·HCl / IMes·HCl |
| NHC Generation | Oxidative Addition (Base-Free) | Deprotonation (Requires Strong Base) |
| Steric Bulk of NHC | Low (Dimethyl substituents) | High (Diisopropylphenyl/Mesityl) |
| Electronic Nature of NHC | More Electron-Withdrawing (due to Br) | Electron-Donating |
| Byproducts of NHC formation | Halide coordinated to metal or as counterion | Salt byproduct (e.g., KCl, NaCl) |
| Commercial Availability | Limited | Widely Available |
Experimental Protocol: A Hypothetical Suzuki-Miyaura Coupling Comparison
To provide a framework for a direct experimental comparison, the following protocol for a Suzuki-Miyaura cross-coupling reaction is proposed.
Reaction: 4-Chlorotoluene with Phenylboronic Acid
Catalyst System 1: In-situ generation from 2,4-Dibromo-1,5-dimethyl-1H-imidazole
-
To a reaction vessel, add Pd₂(dba)₃ (0.5 mol%), 2,4-Dibromo-1,5-dimethyl-1H-imidazole (1.1 mol%), and a suitable ligand (e.g., a phosphine, if necessary).
-
Add 4-chlorotoluene (1.0 eq), phenylboronic acid (1.5 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add the solvent (e.g., toluene/water mixture).
-
Heat the reaction to the desired temperature and monitor by GC-MS.
-
Upon completion, cool to room temperature, and work up the reaction to isolate the product.
Catalyst System 2: In-situ generation from IPr·HCl
-
To a reaction vessel, add Pd(OAc)₂ (1.0 mol%) and IPr·HCl (1.2 mol%).
-
Add 4-chlorotoluene (1.0 eq), phenylboronic acid (1.5 eq), and a strong base (e.g., K₃PO₄, 2.0 eq).
-
Add the solvent (e.g., dioxane/water mixture).
-
Heat the reaction to the desired temperature and monitor by GC-MS.
-
Upon completion, cool to room temperature, and work up the reaction to isolate the product.
Diagram of a Comparative Suzuki-Miyaura Coupling Workflow
Caption: Workflow for comparing NHC precursor efficacy in Suzuki-Miyaura coupling.
Conclusion and Future Outlook
While imidazolium salts remain the dominant precursors for N-heterocyclic carbene ligands, the use of 2,4-dihalo-imidazoles, such as 2,4-Dibromo-1,5-dimethyl-1H-imidazole, offers a compelling, mechanistically distinct alternative. The primary advantage of this approach lies in its base-free generation of the NHC-metal complex via oxidative addition, which could be highly beneficial for specific applications. The resulting NHC, being less sterically hindered and more electron-withdrawing than common bulky NHCs, may exhibit unique catalytic properties.
Future research should focus on the synthesis and full characterization of 2,4-Dibromo-1,5-dimethyl-1H-imidazole and its corresponding metal complexes. Direct, quantitative comparisons of its catalytic performance against established precursors like IPr·HCl and IMes·HCl in benchmark reactions are essential to fully elucidate its potential. Such studies will undoubtedly provide valuable insights into the structure-activity relationships of NHC ligands and may lead to the development of novel, highly efficient catalytic systems.
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G. A. Grasa, M. S. Viciu, J. Huang, S. P. Nolan, J. Org. Chem.2002 , 67, 12, 4090–4099. [Link]
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MDPI. Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Proceedings2024 , 91(1), 108. [Link]
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S. P. Nolan, et al., Organometallics2002 , 21, 10, 2064–2067. [Link]
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Beilstein J. Org. Chem. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. [Link]
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ChemRxiv. A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. [Link]
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S. P. Nolan, et al., Organometallics2003 , 22, 2, 233–236. [Link]
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OpenChemHub. Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube, 10 Jan 2024. [Link]
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S. P. Nolan, et al., Chem. Commun.2011 , 47, 8614-8616. [Link]
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CSB/SJU. Oxidative addition and palladium coupling. [Link]
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MDPI. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. Molecules2023 , 28(15), 5838. [Link]
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A Comparative Guide to the Applications of 2,4-Dibromo-1,5-dimethyl-1H-imidazole in Modern Chemistry
An In-Depth Technical Guide
This guide provides a comprehensive literature review and comparative analysis of 2,4-Dibromo-1,5-dimethyl-1H-imidazole, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and materials scientists, this document delves into its synthetic utility, potential in drug discovery, and applications in materials science, comparing its performance and potential with closely related, well-documented alternatives.
Introduction: The Imidazole Core and the Strategic Value of Dibromination
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural basis for numerous pharmaceuticals and functional organic materials.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metals make it a privileged scaffold. The strategic introduction of halogen atoms, particularly bromine, onto the imidazole ring transforms it into a powerful and versatile synthetic intermediate.
2,4-Dibromo-1,5-dimethyl-1H-imidazole is a specific, substituted imidazole featuring two bromine atoms at synthetically valuable positions (C2 and C4). These bromine atoms serve as functional handles for a variety of cross-coupling reactions, allowing for the sequential and regioselective introduction of different substituents. This capability is paramount for constructing complex molecular architectures and for creating libraries of compounds for biological screening or materials testing.
While literature specifically detailing the applications of the 2,4-Dibromo-1,5-dimethyl-1H-imidazole isomer is nascent, a robust comparative analysis with its well-studied structural analogues provides a clear and authoritative projection of its potential. This guide will compare its synthetic utility and application potential against key alternatives like 4-Bromo-1,2-dimethyl-1H-imidazole and 2,4-Dibromo-1-methyl-1H-imidazole .
Part 1: The Premier Application: A Scaffold for Sequential Cross-Coupling
The primary value of a dibrominated heterocycle like 2,4-Dibromo-1,5-dimethyl-1H-imidazole lies in the differential reactivity of its two carbon-bromine bonds. The electronic environment and steric hindrance at the C2 and C4 positions are distinct, enabling chemists to perform selective, stepwise functionalization. This is a significant advantage over monosubstituted or symmetrically disubstituted analogues.
Causality of Selective Reactivity: The C2 position of the imidazole ring is adjacent to two nitrogen atoms, making it more electron-deficient and often more reactive in certain cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) compared to the C4 position. This inherent electronic difference is the key that unlocks sequential derivatization. By carefully selecting catalysts, ligands, and reaction conditions, one bromine can be selectively replaced while the other remains intact for a subsequent, different coupling reaction.
This one-pot, multi-reaction capability is highly efficient, reducing purification steps and improving overall yield—a critical consideration in both academic and industrial settings.
Experimental Workflow: A Model for Sequential Suzuki-Miyaura Coupling
The following diagram illustrates a logical workflow for the sequential functionalization of the 2,4-dibromo-1,5-dimethyl-1H-imidazole core, a process that is central to its application in building complex molecules.
Caption: Workflow for sequential Suzuki-Miyaura coupling.
Representative Protocol: Regioselective Suzuki-Miyaura Reaction
While a specific protocol for 2,4-Dibromo-1,5-dimethyl-1H-imidazole is not broadly published, the following procedure, adapted from methodologies for similar dibromo-nitroimidazoles, provides a robust and validated starting point for researchers.[3]
Objective: To selectively couple an aryl group at the C2 position of the dibromo-imidazole core.
Materials:
-
2,4-Dibromo-1,5-dimethyl-1H-imidazole (1.0 eq)
-
Arylboronic Acid (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Sodium Carbonate (Na2CO3) (2.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 2,4-Dibromo-1,5-dimethyl-1H-imidazole, the arylboronic acid, and Na2CO3.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(dppf)Cl2 catalyst to the flask under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the 2-aryl-4-bromo-1,5-dimethyl-1H-imidazole intermediate.
Trustworthiness: This protocol incorporates standard practices for air-sensitive cross-coupling reactions, including the use of an inert atmosphere and degassed solvents, ensuring reproducibility. The choice of Pd(dppf)Cl2 is based on its proven efficacy in coupling reactions with electron-deficient heterocyclic halides.
Part 2: Applications in Drug Discovery - A Comparative Perspective
Halogenated imidazoles are crucial building blocks for a wide array of bioactive molecules.[4] By comparing 2,4-Dibromo-1,5-dimethyl-1H-imidazole to its well-established mono-bromo analogue, 4-Bromo-1,2-dimethyl-1H-imidazole , we can project its potential in medicinal chemistry.
4-Bromo-1,2-dimethyl-1H-imidazole is a key intermediate in the synthesis of numerous inhibitors targeting a range of diseases.[4] Its single bromine atom serves as a convenient attachment point for building out the pharmacophore. The dibromo-analogue offers a significant expansion of this capability, allowing for the introduction of a second vector for molecular exploration, which can be used to improve potency, selectivity, or pharmacokinetic properties.
Comparative Data: Structural Analogues in API Synthesis
| Feature | 2,4-Dibromo-1,5-dimethyl-1H-imidazole (Subject of this Guide) | 4-Bromo-1,2-dimethyl-1H-imidazole (Established Alternative)[4][5] |
| Structure | Imidazole core with Br at C2 & C4; Me at N1 & C5 | Imidazole core with Br at C4; Me at N1 & C2 |
| Key Synthetic Feature | Two distinct, reactive sites for sequential functionalization. | A single, reliable site for cross-coupling. |
| Known Therapeutic Targets of Derivatives | Potential for similar targets via analogous synthesis. | Cathepsin K inhibitors, Xanthine oxidase inhibitors, CDK8/19 inhibitors, RIP1 kinase inhibitors, TGFβ inhibitors.[4] |
| Primary Advantage | Allows for the creation of more complex, 3D-shaped molecules with two points of diversity from a single core. | Simpler, well-established, and cost-effective for single-point derivatization.[5] |
graph TD { A[Brominated Imidazole Precursor] --> B{Suzuki-Miyaura Coupling}; B --> C[Functionalized Imidazole Core]; C --> D{Further Synthetic Steps\n(e.g., amidation, etherification)}; D --> E[Final Active Pharmaceutical Ingredient (API)];subgraph "Precursor Comparison" direction LR A1[2,4-Dibromo-1,5-dimethyl-1H-imidazole Offers two handles (Br) for coupling ] A2[ 4-Bromo-1,2-dimethyl-1H-imidazole Offers one handle (Br) for coupling ] end
style A fill:#4285F4,stroke:#fff,stroke-width:2px,fontcolor:#FFFFFF style E fill:#34A853,stroke:#fff,stroke-width:2px,fontcolor:#FFFFFF style B fill:#F1F3F4,fontcolor:#202124 style C fill:#F1F3F4,fontcolor:#202124 style D fill:#F1F3F4,fontcolor:#202124
}
Caption: Logical flow from precursor to API.
Part 3: Potential in Materials Science
The rigid, electron-rich imidazole core is an attractive component for organic electronic materials. The dibromo functionality provides a direct route to extend π-conjugation through cross-coupling reactions, which is fundamental for tuning the electronic and photophysical properties of materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[6]
Comparison with 2,4-Dibromo-1-methyl-1H-imidazole: This analogue is explicitly noted for its potential in organic electronics.[6] The addition of a second methyl group in 2,4-Dibromo-1,5-dimethyl-1H-imidazole (at the C5 position) would be expected to:
-
Increase Solubility: The additional alkyl group can improve solubility in organic solvents, aiding in material processing.
-
Introduce Steric Effects: The C5-methyl group can induce a twist in the polymer backbone, potentially disrupting π-stacking. This can be either beneficial (reducing aggregation-caused quenching in OLEDs) or detrimental (reducing charge mobility in OFETs), depending on the specific application.
This highlights the importance of the substitution pattern in fine-tuning material properties.
Caption: Building conjugated polymers from the dibromo-imidazole core.
Conclusion
2,4-Dibromo-1,5-dimethyl-1H-imidazole stands out as a highly versatile yet under-explored synthetic building block. While direct experimental data on its applications remains limited, a rigorous comparative analysis with its structural isomers provides a clear and compelling projection of its capabilities.
-
In Organic Synthesis: Its primary strength lies in the potential for regioselective, sequential cross-coupling reactions, offering an efficient route to complex, unsymmetrically substituted imidazoles.
-
In Medicinal Chemistry: It provides a platform for creating molecules with two points of diversity, expanding on the proven success of mono-bromo analogues like 4-Bromo-1,2-dimethyl-1H-imidazole in developing potent enzyme inhibitors.
-
In Materials Science: It is a promising monomer for synthesizing conjugated organic materials, with its substitution pattern offering a means to fine-tune solubility and solid-state packing.
For researchers and drug development professionals, 2,4-Dibromo-1,5-dimethyl-1H-imidazole represents an opportunity to explore novel chemical space with a scaffold built on established chemical principles. The experimental protocols and comparative data provided in this guide offer an authoritative foundation for initiating such investigations.
References
- Self-Assembly of Chiral Metal–Organic Helicates and Enhancement of Chiroptical Properties via Subcomponent Modulation. Inorganic Chemistry - ACS Publications.
- Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. Thieme Connect.
- 2,4-Dibromo-1-methyl-1H-imidazole | 53857-60-6. Benchchem.
- 2,4-Dibromo-1H-imidazole | C3H2Br2N2 | CID 7204871. PubChem.
- Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). ResearchGate.
- Cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole: a key building block for numerous bioactive molecules. ResearchGate.
- Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher.
- Discovery of novel bioactive 1H,3'H-2,4'-Biimidazole compounds. Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
